molecular formula C7H12ClNO3 B1431579 Methyl 4-oxopiperidine-2-carboxylate hydrochloride CAS No. 1414958-07-8

Methyl 4-oxopiperidine-2-carboxylate hydrochloride

Cat. No.: B1431579
CAS No.: 1414958-07-8
M. Wt: 193.63 g/mol
InChI Key: XFHDDBJHNKDEQM-UHFFFAOYSA-N
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Description

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-oxopiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDDBJHNKDEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-07-8
Record name 2-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-oxopiperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-oxopiperidine-2-carboxylate hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its chemical properties, reactivity, and handling protocols, grounded in established scientific literature and safety data.

Compound Profile and Significance

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is a bifunctional molecule featuring a piperidine ring, a ketone, and a methyl ester. This unique arrangement of functional groups makes it a highly versatile intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutics. The piperidine scaffold is a common motif in many biologically active compounds, and the orthogonal reactivity of the ketone and ester moieties allows for sequential, controlled modifications. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Identifier Value
IUPAC Name methyl 4-oxopiperidine-2-carboxylate hydrochloride
Synonyms 4-Oxopiperidine-2-carboxylic acid methyl ester hydrochloride
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
Parent Acid CAS 7295-68-3 (for 4-Oxopiperidine-2-carboxylic acid)[1]
Canonical SMILES COC(=O)C1CC(=O)CNC1.Cl

Physicochemical Properties

The physical properties of Methyl 4-oxopiperidine-2-carboxylate hydrochloride are crucial for its storage, handling, and use in reactions. It is typically a solid material, with its salt form contributing to a higher melting point and altered solubility profile compared to the free amine.

Property Value / Description Source(s)
Appearance White to light yellow crystalline powder or solid.[2]
Melting Point A melting point of 177°C (with decomposition) has been reported for a related isomer, which suggests a similar range for the title compound.[2][2]
Solubility Slightly soluble in water.[3] Soluble in alcohols like methanol.[3][4]
Stability The compound is stable under recommended storage conditions.[5][6] It is hygroscopic and sensitive to moisture.[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] It is often recommended to store under an inert atmosphere.[6][5][6]

The hydrochloride salt form ensures the piperidine nitrogen is protonated, rendering it less susceptible to aerial oxidation and other degradation pathways. However, its hygroscopic nature necessitates careful handling to prevent absorption of atmospheric moisture, which could impact reactivity and sample integrity.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not available in the provided search results, a profile can be predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.7 ppm), and a series of multiplets for the diastereotopic protons on the piperidine ring. The proton alpha to the ester group (at C2) would be deshielded. The protons adjacent to the ketone (at C3 and C5) and the nitrogen (at C6) will also show characteristic shifts, often complicated by coupling. In the hydrochloride salt, the N-H proton will be present and may be broad or exchangeable.

  • ¹³C NMR: The carbon spectrum will feature characteristic peaks for the two carbonyl carbons (ketone and ester) in the range of 170-210 ppm. The methoxy carbon will appear around 50-55 ppm, and the aliphatic carbons of the piperidine ring will resonate between 30-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

  • ~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the methyl ester.

  • ~1715 cm⁻¹: A strong absorption band for the C=O stretch of the six-membered ring ketone.

  • 2400-2700 cm⁻¹: A broad absorption characteristic of the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).

  • ~1100-1300 cm⁻¹: C-O stretching vibrations from the ester group. IR spectroscopy is a powerful tool for identifying metal carbonyl complexes and their isomers based on the number and position of C-O stretching bands.[7]

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the compound will be detected as its corresponding free base.

  • Expected [M+H]⁺: The molecular ion peak for the free base (C₇H₁₁NO₃, MW: 157.17)[8][9] would be observed at an m/z of approximately 158.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

Chemical Reactivity and Synthetic Protocols

The utility of Methyl 4-oxopiperidine-2-carboxylate hydrochloride stems from the distinct reactivity of its three functional centers: the secondary amine, the ketone, and the ester. This allows for a structured approach to synthesis, often beginning with the protection of one group to allow for the selective modification of another.

Reactivity_Workflow cluster_main Methyl 4-oxopiperidine-2-carboxylate (Free Base) Start C7H11NO3 N_Protected N-Protected Intermediate (e.g., Boc, Cbz) Start->N_Protected N-Acylation / N-Alkylation (Base, e.g., Boc2O, CbzCl) Reductive_Amination 4-Amino Product Start->Reductive_Amination Reductive Amination (Amine, NaBH(OAc)3) Ketone_Reduced 4-Hydroxy Product N_Protected->Ketone_Reduced Ketone Reduction (e.g., NaBH4) Ester_Hydrolyzed Carboxylic Acid N_Protected->Ester_Hydrolyzed Ester Hydrolysis (e.g., LiOH) Ester_Amide Amide Derivative Ester_Hydrolyzed->Ester_Amide Amide Coupling (Amine, Coupling Agent)

Caption: Key synthetic transformations of the title compound.

Workflow: N-Protection and Subsequent Modification

A common and logical first step in utilizing this building block is the protection of the piperidine nitrogen. This prevents its interference in subsequent reactions targeting the ketone or ester. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are frequently used.

Protocol: N-Cbz Protection of a 4-Oxopiperidine Carboxylate

This protocol is adapted from a documented synthesis utilizing a similar substrate.[10] The principle involves neutralizing the hydrochloride salt to the free amine in situ, which is then acylated.

  • Reaction Setup: Dissolve Methyl 4-oxopiperidine-2-carboxylate hydrochloride in water. In a separate reactor, prepare an aqueous solution of a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride.[10]

  • Neutralization: Add the solution of the hydrochloride salt dropwise to the stirred bicarbonate solution at room temperature (25-30 °C).[10]

  • Acylation: Cool the resulting mixture to 10-15 °C. Add a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate, followed by the dropwise addition of benzyl chloroformate (CbzCl), typically as a solution in toluene.[10]

  • Reaction Monitoring: Stir the reaction mixture, allowing it to warm to room temperature, for several hours (e.g., 3 hours).[10] Monitor the reaction for completion using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, add an organic solvent like toluene to extract the product. Separate the organic layer, wash with brine, and concentrate under vacuum to yield the N-protected product, which can often be used directly in the next step.[10]

Causality: The use of a biphasic system (water/toluene) with a phase-transfer catalyst is an efficient method for acylating water-soluble amines, driving the reaction to completion while simplifying product isolation.[10]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of Methyl 4-oxopiperidine-2-carboxylate hydrochloride is essential for user safety. The primary hazards identified are skin and eye irritation.[2][6]

Hazard Category Details
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[2][6]
Hazard Statements H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.
Precautionary Statements P264: Wash hands and face thoroughly after handling.[2] P280: Wear protective gloves, eye protection/face protection.[2][6] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: If dust is generated, use a dust respirator.[2] Work in a well-ventilated area or under a chemical fume hood.[5]

Disposal

Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5] Dispose of the contents/container to an approved waste disposal plant.

Conclusion

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is a valuable and versatile intermediate in synthetic organic chemistry. Its well-defined structure and orthogonally reactive functional groups provide a reliable platform for constructing complex, nitrogen-containing heterocyclic molecules. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in research and development, particularly in the quest for new pharmaceutical agents.

References

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from AAPPTec website. [Link]

  • ACS Publications. (2026, February 10). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. Retrieved from ACS Publications. [Link]

  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 4-Oxopiperidine-2-carboxylic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from ResearchGate. [Link]

  • Odinity. (2018, January 20). IDENTIFICATION OF STEREOCHEMICAL (GEOMETRICAL) ISOMERS OF [Mo(CO)4(L)2] BY IR SPECTROSCOPY.. Retrieved from Odinity. [Link]

Sources

4-Oxopiperidine-2-Carboxylate: Synthesis, Biosynthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxopiperidine-2-carboxylate (also known as 4-ketopipecolic acid) is a critical non-proteinogenic amino acid scaffold in medicinal chemistry. Structurally, it represents a conformationally constrained analogue of proline and lysine, offering a unique "kink" in peptide backbones that stabilizes secondary structures such as


-turns. Its significance spans from its natural occurrence in the virginiamycin  class of antibiotics to its role as a synthetic precursor for 4-hydroxypipecolic acid , a core moiety in HIV protease inhibitors like Palinavir .

This guide details the evolution of its synthesis—from early racemic Dieckmann condensations to modern stereoselective routes starting from L-aspartic acid—and elucidates its biosynthetic origin from L-lysine in Streptomyces species.

Part 1: Biosynthetic Origins & Enzymatic Pathways[1]

In nature, the 4-oxopiperidine-2-carboxylate moiety is biosynthesized as a building block for secondary metabolites, most notably Virginiamycin S , a streptogramin B antibiotic produced by Streptomyces virginiae.

The L-Lysine Cyclodeamination Pathway

The biosynthesis does not proceed via the mammalian pipecolic acid pathway (which involves


-piperideine-6-carboxylate). Instead, it follows a bacterial route involving direct cyclodeamination.
  • Precursor: L-Lysine.[1][2]

  • Cyclization: The enzyme VisC (a lysine cyclodeaminase, homologous to RapL in rapamycin biosynthesis) catalyzes the removal of the

    
    -amino group of L-lysine and subsequent cyclization to form L-pipecolic acid  (via the intermediate 
    
    
    
    -piperideine-2-carboxylate).
  • Oxidation: L-Pipecolic acid is subsequently oxidized at the C4 position to yield 4-oxo-L-pipecolic acid . While VisC establishes the piperidine ring, the specific oxygenase responsible for the C4-ketone installation (likely a P450 monooxygenase or a flavin-dependent hydroxylase followed by oxidation) operates within the vis gene cluster to provide the finished non-proteinogenic amino acid for incorporation into the depsipeptide core.

Biosynthetic Pathway Diagram

Biosynthesis Lysine L-Lysine P2C Δ1-Piperideine-2-carboxylate Lysine->P2C VisC / RapL (Cyclodeaminase) Pipecolic L-Pipecolic Acid P2C->Pipecolic NAD(P)H Reductase OxoPipecolic 4-Oxo-L-pipecolic Acid (Virginiamycin S Precursor) Pipecolic->OxoPipecolic [O] (Hydroxylase/Oxidase) Virginiamycin Virginiamycin S OxoPipecolic->Virginiamycin NRPS Incorporation

Figure 1: Biosynthetic pathway of 4-oxopiperidine-2-carboxylate in Streptomyces virginiae.

Part 2: Evolution of Chemical Synthesis

The chemical synthesis of 4-oxopiperidine-2-carboxylate has evolved from "brute force" racemic methods to elegant stereoselective strategies that preserve chiral integrity.

Era 1: The "Short Synthesis" (Hartmann & Obrecht, 1988)

Before the late 1980s, accessing this scaffold was laborious. Hartmann and Obrecht introduced a breakthrough method using a Danishefsky diene analogue .

  • Mechanism: Titanium-mediated addition of 2-trimethylsilyloxybutadiene to an electrophilic glycine equivalent.

  • Significance: This provided a rapid entry to the 4-ketopipecolic acid skeleton, albeit initially requiring resolution if enantiopurity was needed. It bypassed the harsh conditions of classical Dieckmann condensations.

Era 2: Stereoselective Precision from L-Aspartic Acid (1995-1996)

To meet the demand for enantiopure drug intermediates, Golubev, Sewald, and Burger developed a route starting from the chiral pool material L-aspartic acid .

  • Strategy: The side chain of aspartic acid is extended to form the piperidine ring while maintaining the original stereocenter.

  • Key Steps:

    • Protection of L-aspartic acid.

    • Transformation of the

      
      -carboxyl group into a 
      
      
      
      -keto phosphonate or similar reactive intermediate.
    • Intramolecular Horner-Wadsworth-Emmons (HWE) reaction or similar cyclization to close the ring.

    • Result: (S)-4-oxopiperidine-2-carboxylate with high optical purity.

Era 3: Modern Chemo-Enzymatic & Catalytic Routes

Recent advances utilize Ring-Closing Metathesis (RCM) of chiral vinyl glycine derivatives and enzymatic hydroxylation (using proline hydroxylases engineered to accept pipecolic acid) followed by oxidation.

Synthesis Pathway Diagram (L-Aspartic Acid Route)

ChemicalSynthesis Asp L-Aspartic Acid Inter1 N-Protected Aspartate Diester Asp->Inter1 Protection (Boc/Fmoc) Inter2 β-Keto Phosphonate / Electrophilic Intermediate Inter1->Inter2 Chain Extension Cyclic 4-Oxopiperidine-2-carboxylate (Protected) Inter2->Cyclic Intramolecular Cyclization (Dieckmann/HWE) Final (S)-4-Oxopipecolic Acid Cyclic->Final Deprotection

Figure 2: Stereoselective synthesis of 4-oxopiperidine-2-carboxylate from L-aspartic acid.

Part 3: Therapeutic Applications & Data[4]

HIV Protease Inhibitors (Palinavir)

While Palinavir itself contains a 4-hydroxypipecolic acid moiety, the 4-oxo derivative is the pivotal synthetic precursor. The ketone allows for stereoselective reduction to either the cis- or trans- alcohol, enabling precise control over the drug's binding affinity to the HIV protease active site.

Virginiamycin S (Antibiotic)

The 4-oxo group is essential for the bioactivity of Virginiamycin S. It acts as a conformational lock, positioning the macrocyclic peptide for binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.

NMDA Receptor Antagonists

Substituted piperidine-2-carboxylic acids are potent antagonists at the NMDA receptor glycine site. The 4-oxo group serves as a handle for further functionalization (e.g., reductive amination) to introduce lipophilic side chains that enhance blood-brain barrier penetration.

Comparative Data: Synthesis Methods[3][5][6]
MethodStarting MaterialKey ReagentChiralityYield (Approx)
Hartmann (1988) Glycine EquivalentTiCl₄ / SilyloxybutadieneRacemic (initially)57% (Cycloadd.)
Golubev (1995) L-Aspartic AcidPhosphonates / Base(S)-Enantiomer >40% (Overall)
Rutjes (1997) Vinyl GlycinolGrubbs Catalyst (RCM)StereocontrolledVariable
Biosynthetic L-LysineVisC / Oxygenase(S)-EnantiomerN/A (Fermentation)

Part 4: Detailed Experimental Protocols

Protocol A: Titanium-Mediated Synthesis (Hartmann & Obrecht)

Based on the "Short Synthesis" approach.

  • Reagents: N-protected electrophilic glycine equivalent (e.g.,

    
    -bromo-glycine ester derivative), 2-trimethylsilyloxybutadiene, 
    
    
    
    .
  • Procedure:

    • Dissolve the glycine equivalent in dry DCM under Argon.

    • Cool to -78°C.

    • Add

      
       (1.1 eq) slowly.
      
    • Add 2-trimethylsilyloxybutadiene (1.2 eq).

    • Allow to warm to 0°C over 4 hours.

    • Quench: Pour into saturated

      
      .
      
    • Workup: Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Hydrolysis: Treat the intermediate enol ether with dilute HCl to reveal the 4-ketone.

Protocol B: Stereoselective Aspartic Acid Route

Based on Golubev/Sewald methodology.

  • Reagents: N-Boc-L-aspartic acid

    
    -methyl ester, Lithium enolate of dimethyl methylphosphonate.
    
  • Procedure:

    • Activate the

      
      -carboxyl group of the aspartic acid derivative (e.g., mixed anhydride).
      
    • React with the phosphonate anion to form the

      
      -keto phosphonate.
      
    • Perform an intramolecular Horner-Wadsworth-Emmons reaction using

      
       in acetonitrile.
      
    • Result: Spontaneous cyclization yields the N-Boc-4-oxopiperidine-2-carboxylate methyl ester.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

References

  • Hartmann, P., & Obrecht, J. P. (1988). A Short Synthesis of 4-Ketopipecolic Acid Hydrochloride. Synthetic Communications. Link

  • Golubev, A. S., Sewald, N., & Burger, K. (1995). An efficient approach to the family of 4-substituted pipecolic acids.[3] Syntheses of 4-oxo-, cis-4-hydroxy-, and trans-4-hydroxy-L-pipecolic acids from L-aspartic acid. Tetrahedron Letters. Link

  • Rutjes, F. P. J. T., et al. (1997). Synthesis of Enantiopure Functionalized Pipecolic Acids via Amino Acid Derived N-Acyliminium Ions. Link

  • Pulsawat, N., et al. (2007).[1] Characterization of biosynthetic gene cluster for the production of virginiamycin M.... PubMed. Link

  • Lamarre, D., et al. (1997). Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease.[4][5] Antimicrobial Agents and Chemotherapy. Link

  • He, F. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes.[6] Journal of Industrial Microbiology & Biotechnology. Link

  • Sutherland, A., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry. Link

Sources

Toxicity and Safety Data Sheet (SDS) Guide: Methyl 4-oxopiperidine-2-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Safety Data Sheet (SDS) for Methyl 4-oxopiperidine-2-carboxylate HCl Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide / Whitepaper

Executive Summary

Methyl 4-oxopiperidine-2-carboxylate HCl is a specialized heterocyclic intermediate used primarily in the synthesis of peptidomimetics and conformationally constrained amino acid analogs. Unlike its common regioisomer (the 3-carboxylate), this compound is often synthesized in situ or supplied as a research-grade chemical with limited direct toxicological data.

This guide synthesizes available safety data using Read-Across Methodology from structural analogs (Methyl 4-oxopiperidine-3-carboxylate HCl and Piperidine HCl) to establish a conservative safety profile. It treats the substance as a High-Potency Research Chemical requiring strict engineering controls.

Chemical Identity & Properties
Parameter Details
Chemical Name Methyl 4-oxopiperidine-2-carboxylate hydrochloride
Synonyms Methyl 4-oxopipecolate HCl; 4-Oxo-2-piperidinecarboxylic acid methyl ester HCl
CAS Number Not Listed (Analogous Free Acid CAS: 7295-68-3; 3-isomer CAS: 71486-53-8)
Molecular Formula C₇H₁₁NO₃[1][2][3][4] · HCl
Molecular Weight 193.63 g/mol (Salt); 157.17 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM
Stability Hygroscopic. Prone to hydrolysis (ester cleavage) in humid conditions.

Scientific Note: The 2-carboxylate position renders this compound structurally related to alpha-amino acids. Upon neutralization (free-basing), it may undergo self-condensation to form diketopiperazines; therefore, it is most stable as the hydrochloride salt.

Hazard Identification (GHS Classification)

Based on QSAR modeling and analog read-across (Piperidine HCl and Methyl 4-oxopiperidine-3-carboxylate).

GHS Classification (Estimated)
  • Acute Toxicity (Oral): Category 4 (H302) – Conservative estimate; Piperidine is Cat 3.

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation

Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (GHS07)
      
Hazard & Precautionary Statements
Code Statement Scientific Rationale
H302 Harmful if swallowed.Piperidine scaffold exhibits neuroactive properties; ingestion may affect CNS.
H315 Causes skin irritation.Acidic nature of HCl salt combined with organic amine functionality.
H319 Causes serious eye irritation.Crystalline salts cause mechanical and chemical ocular injury.
H335 May cause respiratory irritation.Inhalation of dust triggers mucosal inflammation.
P261 Avoid breathing dust/fume.Prevents alveolar exposure to hygroscopic HCl particles.
P280 Wear protective gloves/eye protection.Nitrile gloves (0.11mm) provide adequate splash protection.
Toxicological Profile & Mechanism

Since direct LD50 data is absent, the following profile is derived from the Piperidine Class Effects :

  • Acute Toxicity:

    • Oral: Piperidine HCl has an LD50 ~133 mg/kg (Rat). The carboxylate ester substitution typically reduces acute toxicity compared to the parent heterocycle, but it should still be treated as Harmful (Estimated LD50: 300–2000 mg/kg) .

    • Inhalation: High risk of mucosal damage due to hydrolysis of the HCl salt in the respiratory tract, releasing hydrochloric acid locally.

  • Chronic/Long-term Effects:

    • Sensitization: No data available. Treat as a potential sensitizer.

    • Genotoxicity: Piperidine derivatives are generally non-mutagenic in Ames tests, but specific data for the 4-oxo analog is lacking.

  • Mechanism of Action:

    • Neuroactivity: As a pipecolic acid derivative, it may interact with GABA receptors or NMDA receptors if systemic absorption occurs.

    • Local Irritation: The compound releases protons (

      
      ) upon contact with moisture, causing pH-dependent tissue damage.
      
Emergency Response Protocols

The following diagram illustrates the critical decision-making logic for emergency responders handling this compound.

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest RinseEye Rinse cautiously with water (15+ mins). Remove contacts. Eye->RinseEye WashSkin Wash with soap & water. Remove contaminated clothing. Skin->WashSkin FreshAir Move to fresh air. Artificial respiration if needed. Inhale->FreshAir NoVomit Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. Ingest->NoVomit Symptoms Symptoms Persist? RinseEye->Symptoms WashSkin->Symptoms FreshAir->Symptoms NoVomit->Symptoms Medical Seek Immediate Medical Attention (Show SDS/Label) Symptoms->Medical Yes Monitor Monitor for delayed irritation Symptoms->Monitor No

Caption: Logical flow for emergency response emphasizing immediate decontamination and medical escalation criteria.

Safe Handling & Experimental Workflow

Engineering Controls:

  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local Exhaust Ventilation (LEV) if weighing open powders.

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (Minimum thickness 0.11 mm; Breakthrough time > 480 min).

  • Body: Lab coat required; Tyvek sleeves recommended for scale-up (>10g).

Protocol: Synthesis & Handling of Beta-Keto Amino Esters

This workflow integrates safety steps for handling hygroscopic HCl salts.

HandlingProtocol cluster_safety Critical Safety Checkpoints Storage Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Step 1 Weighing Weighing (Inside Fume Hood) Equilibrate->Weighing Step 2 Dissolution Dissolution (Add Solvent SLOWLY) Weighing->Dissolution Step 3 Reaction Reaction / Use (Inert Atmosphere - N2/Ar) Dissolution->Reaction Step 4 Waste Waste Disposal (Halogenated Organic) Reaction->Waste Post-Exp

Caption: Step-by-step handling workflow. Note the equilibration step to prevent moisture absorption, which degrades the ester.

Experimental Causality:

  • Equilibration: Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the methyl ester to the acid (CAS 7295-68-3). This changes stoichiometry and potency.

  • Dissolution: The dissolution of amine hydrochlorides is often endothermic but can generate HCl fumes if the solvent is wet. Always add solid to solvent, not vice versa.

Storage & Stability
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term).

  • Atmosphere: Under inert gas (Argon/Nitrogen). The 4-oxo group makes the alpha-proton acidic, increasing susceptibility to oxidation or racemization if the salt is neutralized.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.

    • Strong Bases: Will liberate the free base, which is unstable and may polymerize.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14263783: 4-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives classification. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for qualified research personnel. In the absence of specific toxicological data for Methyl 4-oxopiperidine-2-carboxylate HCl, this document employs scientific read-across methodology. Always consult the specific SDS provided by your chemical supplier before use.

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-oxopiperidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable synthesis of Methyl 4-oxopiperidine-2-carboxylate hydrochloride .

Executive Summary

Methyl 4-oxopiperidine-2-carboxylate is a critical non-natural amino acid scaffold used in the synthesis of peptidomimetics, conformationally restricted analogues of aspartic acid, and various pharmaceutical intermediates (e.g., for argatroban or fentanyl derivatives).[1]

This protocol details a 4-step convergent synthesis starting from commercially available L-aspartic acid dimethyl ester. The route utilizes a Michael addition followed by a Dieckmann condensation to construct the piperidone ring. A key feature of this protocol is the "Global Reset" strategy in Step 3, where acid hydrolysis simultaneously removes protecting groups and decarboxylates the intermediate, yielding the stable 4-oxopipecolic acid salt, which is then cleanly re-esterified. This ensures high purity and avoids the isolation of unstable free-base intermediates.

Retrosynthetic Analysis

The strategic disconnection relies on the Dieckmann condensation to close the piperidine ring. The precursor is constructed via a Michael addition between an aspartate derivative and an acrylate.

Retrosynthesis Target Methyl 4-oxopiperidine-2-carboxylate HCl AcidSalt 4-Oxopipecolic Acid HCl (Stable Intermediate) AcidSalt->Target Esterification (MeOH, SOCl2) DieckmannProd N-Boc-4-oxopiperidine-2,3-dicarboxylate (Cyclized Diester) DieckmannProd->AcidSalt Hydrolysis & Decarboxylation (HCl, Reflux) MichaelAdduct N-Boc-Aspartate-Acrylate Adduct (Acyclic Triester) MichaelAdduct->DieckmannProd Dieckmann Condensation (NaOMe) StartMat L-Aspartic Acid Dimethyl Ester + Methyl Acrylate StartMat->MichaelAdduct Michael Addition + N-Protection (Boc2O)

Figure 1: Retrosynthetic logic flow ensuring structural integrity through the Dieckmann cyclization.

Detailed Experimental Protocol

Phase 1: Backbone Assembly (Michael Addition & Protection)

Objective: Synthesize the acyclic triester precursor protected with a Boc group to prevent polymerization during cyclization.

Reagents:

  • L-Aspartic acid dimethyl ester hydrochloride (1.0 eq)

  • Methyl acrylate (1.2 eq)[2]

  • Triethylamine (TEA) (2.5 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Methanol (MeOH) (Solvent)

Procedure:

  • Neutralization: Suspend L-Aspartic acid dimethyl ester HCl (100 mmol) in MeOH (200 mL) at 0°C. Add TEA (250 mmol) dropwise. Stir for 15 min.

  • Michael Addition: Add methyl acrylate (120 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours. Monitor by TLC/LCMS for consumption of aspartate.

  • In-situ Protection: Without isolation, add

    
     (110 mmol) to the reaction mixture. Stir at RT for 4 hours.
    
  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (300 mL) and wash with 1N HCl (2 x 100 mL), sat.

    
    , and brine.[2][3]
    
  • Yield: Dry over

    
     and concentrate to obtain the crude N-Boc triester (typically yellow oil, >90% yield).
    
Phase 2: Ring Construction (Dieckmann Condensation)

Objective: Cyclize the triester to form the 4-oxopiperidine ring.

Reagents:

  • Sodium Methoxide (NaOMe) (2.0 eq, 25% wt in MeOH)

  • Toluene/THF (1:1 mixture)

Procedure:

  • Setup: Dissolve the crude N-Boc triester from Phase 1 in dry Toluene/THF (10 mL/g).

  • Cyclization: Cool to 0°C. Add NaOMe solution dropwise under

    
     atmosphere.
    
  • Reaction: Allow to warm to RT and stir for 4 hours. The solution will turn orange/brown. Note: The product exists as a mixture of keto-enol tautomers.

  • Quench: Cool to 0°C and quench with glacial acetic acid (2.0 eq).

  • Isolation: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry, and concentrate.[3]

    • Checkpoint: The product is 1-tert-butyl 2,3-dimethyl 4-oxopiperidine-1,2,3-tricarboxylate . This intermediate carries an extra ester group at C3 that must be removed.

Phase 3: Global Deprotection & Decarboxylation

Objective: Remove the Boc group, hydrolyze all esters, and decarboxylate the


-keto ester at C3 to yield the stable amino acid salt.

Reagents:

  • 6N Hydrochloric Acid (HCl)[4]

Procedure:

  • Hydrolysis: Suspend the Phase 2 residue in 6N HCl (10 mL/g).

  • Reflux: Heat to reflux (100°C) for 6–12 hours.

    • Mechanism:[5][6][7][8] Acid hydrolysis removes the Boc group (

      
       + isobutylene), hydrolyzes the methyl esters to carboxylic acids, and thermally decarboxylates the unstable 
      
      
      
      -keto acid at C3.[2]
  • Workup: Concentrate the reaction mixture to dryness in vacuo. Co-evaporate with toluene (2x) to remove water.

  • Product: 4-Oxopipecolic acid hydrochloride (Solid). This is the stable intermediate.

Phase 4: Final Esterification

Objective: Selectively esterify the carboxylic acid to the methyl ester without ketalizing the ketone.

Reagents:

  • Methanol (Anhydrous)

  • Thionyl Chloride (

    
    ) (1.5 eq)[2]
    

Procedure:

  • Activation: Cool anhydrous MeOH (20 mL/g of substrate) to -10°C (Ice/Salt bath).

  • Reagent Addition: Add

    
     dropwise carefully (Exothermic!). Stir for 15 min.
    
  • Esterification: Add the solid 4-Oxopipecolic acid HCl from Phase 3.

  • Reaction: Heat to reflux for 4 hours.

  • Final Isolation: Concentrate in vacuo. Triturate the residue with cold Diethyl Ether (

    
    ) or Acetone to induce crystallization. Filter and dry.[9][10]
    

Final Product: Methyl 4-oxopiperidine-2-carboxylate hydrochloride (White to off-white solid).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on QualityTroubleshooting
Michael Stoichiometry 1.2 eq AcrylateExcess acrylate leads to polymerization side-products.Maintain strict stoichiometry; remove excess via vacuum before Phase 2.
Dieckmann Base NaOMe (2.0 eq)Insufficient base prevents cyclization; excess causes degradation.[2]Use freshly titrated NaOMe or commercial solution.
Decarboxylation Temp Reflux (~100°C)Required to drive the loss of

from the

-position.
Ensure visible reflux; if incomplete, product will be a dicarboxylate.
Esterification Moisture <0.1% WaterWater hydrolyzes the ester back to the acid.Use anhydrous MeOH and flame-dried glassware.

Analytical Characterization (Expected Data)

1H NMR (400 MHz,


): 
  • 
     4.45 (dd, 1H, H-2) – Alpha proton.
    
  • 
     3.82 (s, 3H, 
    
    
    
    ) – Methyl ester.[2]
  • 
     3.65 (m, 2H, H-6) – Next to Nitrogen.
    
  • 
     2.80–3.00 (m, 4H, H-3, H-5) – Adjacent to Ketone.[2]
    

Mass Spectrometry (ESI+):

  • Calculated Mass (Free Base): 157.17 g/mol .

  • Observed

    
    : 158.2 m/z.
    

Workflow Diagram

Workflow cluster_0 Phase 1: Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Reset cluster_3 Phase 4: Finish S1 Aspartate Diester + Methyl Acrylate S2 Michael Adduct (N-Boc Protected) S1->S2 TEA, MeOH then Boc2O S3 Dieckmann Intermediate (Beta-keto ester) S2->S3 NaOMe Toluene/THF S4 4-Oxopipecolic Acid HCl Salt S3->S4 6N HCl Reflux (-CO2, -Boc) S5 Methyl 4-oxopiperidine-2-carboxylate Hydrochloride S4->S5 MeOH, SOCl2 Reflux

Figure 2: Process workflow from raw materials to final hydrochloride salt.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Extremely corrosive and reacts violently with water.[2] Handle only in a fume hood.
    
  • Methyl Acrylate: Lachrymator and potential sensitizer. Use proper ventilation.

  • Sodium Methoxide: Corrosive and moisture sensitive.

References

  • Dieckmann Condensation Mechanism & Utility

    • Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation." Comprehensive Organic Synthesis, 1991 , 2, 806–829.[2]

  • Synthesis of 4-Oxopipecolic Acid Derivatives

    • Mühlemann, C., et al. "Synthesis of 4-Ketopipecolic Acid Hydrochloride." Organic Syntheses, 2003 , 80, 200.[2]

  • General Esterification of Amino Acids

    • Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2020 .[2][6]

  • Michael Addition of Aspartates

    • ResearchGate. "Synthesis of (2S,4S)-2-methylpiperidin-4-ol..." (Context on Aspartate-Acrylate cyclization).

Sources

Grignard reaction conditions for 4-oxopiperidine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to a Modern Alchemical Challenge: Mastering the Grignard Reaction on 4-Oxopiperidine-2-carboxylate Derivatives

Introduction: The Quest for a Privileged Scaffold

In the landscape of medicinal chemistry, the 4-hydroxy-4-alkyl/arylpiperidine-2-carboxylate framework is a "privileged scaffold." Its rigid, three-dimensional structure is a cornerstone in the design of novel therapeutics, appearing in a wide array of biologically active compounds.[1] The most direct synthetic route to this valuable motif is the nucleophilic addition of a Grignard reagent to a 4-oxopiperidine-2-carboxylate precursor. While elegant in theory, this reaction presents a formidable chemoselectivity challenge in practice. The substrate contains two distinct electrophilic sites: a ketone at the C4 position and an ester at the C2 position. The Grignard reagent, a powerful carbon nucleophile and a strong base, does not always discriminate between these sites as desired.[2] This guide provides a deep dive into the strategic considerations and experimental protocols required to successfully navigate this complex transformation, enabling researchers to reliably synthesize these critical building blocks.

The Core Challenge: Taming a Highly Reactive Nucleophile

The fundamental difficulty of this reaction lies in controlling the Grignard reagent to favor addition to the ketone carbonyl over the ester carbonyl. Ketones are generally more reactive towards nucleophiles than esters because the electrophilicity of the ester's carbonyl carbon is partially diminished by resonance stabilization from the adjacent oxygen atom's lone pair.[3] However, the Grignard reaction with an ester does not stop at the ketone intermediate. The initially formed tetrahedral intermediate collapses, expelling the alkoxy group to form a ketone, which is then immediately consumed by a second equivalent of the Grignard reagent to yield a tertiary alcohol.[2][3][4]

This creates a complex reaction landscape where multiple outcomes are possible:

  • Desired Reaction: Selective 1,2-addition to the ketone.

  • Side Reaction 1: Attack on the ester, leading to a di-alkylated product at C2.

  • Side Reaction 2: Enolization of the ketone by the basic Grignard reagent, which leads to recovery of starting material after workup.[4][5]

  • Side Reaction 3: Reduction of the ketone if the Grignard reagent possesses β-hydrogens.[4][5]

The key to success is to manipulate the reaction conditions to kinetically favor the desired pathway.

sub 4-Oxopiperidine-2-carboxylate (Substrate) desired_product Desired Product (C4-Adduct) sub->desired_product  1,2-Addition to Ketone (Desired Pathway) side_product_1 Side Product (C2-Diankylated Adduct) sub->side_product_1  Attack on Ester (Over-addition) side_product_2 Side Product (Enolization/Reduction) sub->side_product_2  Deprotonation/Reduction grignard R-MgX (Grignard Reagent)

Figure 1. Competing reaction pathways in the Grignard addition to a keto-ester.

Key Strategic Considerations for Reaction Control

The Indispensable Role of the Nitrogen Protecting Group

The piperidine nitrogen is a secondary amine, which is both nucleophilic and possesses an acidic proton.[1] It is therefore essential to protect this group to prevent it from quenching the Grignard reagent.[6] The choice of protecting group is not merely a formality; it profoundly influences the reaction's outcome.

  • tert-Butoxycarbonyl (Boc): This is the most commonly used group for this reaction. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic/nucleophilic conditions of the Grignard reaction.[1] Its steric bulk can influence the stereochemical course of the nucleophilic attack. The Boc group is readily removed under acidic conditions (e.g., TFA in DCM).[1]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is another robust choice, stable to both acidic and basic conditions.[1] It is installed using benzyl chloroformate. Its primary advantage is its orthogonal removal via hydrogenolysis (H₂, Pd/C), which is useful if other acid-sensitive groups are present in the molecule.[1][7]

Managing Stoichiometry and Temperature: The Kinetic Control Mandate

To minimize side reactions, particularly the attack on the ester, the reaction must be performed under strict kinetic control.

  • Temperature: Low temperature is the most critical parameter. The addition of the Grignard reagent is typically carried out between -78 °C and 0 °C.[5] These conditions slow down all reaction rates, but they disproportionately disfavor the less reactive pathways and potential side reactions like enolization.[8] Allowing the reaction to warm prematurely is a common cause of low yields and byproduct formation.[5]

  • Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting material. However, a large excess should be avoided as it increases the likelihood of attack at the ester. Titrating the Grignard reagent before use to determine its exact concentration is highly recommended for reproducibility.[5]

  • Slow Addition: The Grignard reagent must be added slowly (dropwise) to the cooled solution of the piperidone substrate.[5] This maintains a low instantaneous concentration of the nucleophile, further suppressing side reactions and helping to manage the exothermic nature of the addition.[9]

Solvent and Anhydrous Conditions

Grignard reagents are powerful bases that react readily with protic sources, including water.[10][11] Therefore, the reaction must be conducted under strictly anhydrous conditions using anhydrous solvents and flame-dried glassware.

  • Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether. THF has a higher solvating power, which helps to stabilize the Grignard reagent complex and can improve reactivity.[5][12]

Stereoselectivity and Chelation Control

The addition of the Grignard reagent to the prochiral ketone at C4 creates a new stereocenter. The stereochemical outcome is often governed by the interplay of steric hindrance and potential chelation effects.[13] The magnesium ion of the Grignard reagent can coordinate with the ketone oxygen and another nearby Lewis basic atom, such as the nitrogen of the protecting group or the ester carbonyl. This coordination can lock the substrate into a specific conformation, directing the nucleophilic attack to one face of the ketone over the other.[14] Understanding and potentially exploiting these effects can be crucial for synthesizing a specific diastereomer. Recent studies have shown that even the halide associated with the Grignard reagent (e.g., RMgI vs RMgCl) can tune the Lewis acidity of the intermediate magnesium alkoxide, significantly impacting diastereoselectivity.[13]

Figure 2. Conceptual diagram of chelation control influencing stereoselective Grignard addition.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Grignard addition to ethyl N-Boc-4-oxopiperidine-2-carboxylate. Yields and diastereomeric ratios (d.r.) are representative and will vary based on the specific Grignard reagent and precise reaction execution.

EntryGrignard Reagent (R-MgX)EquivalentsTemperature (°C)SolventTypical Yield (%)Typical d.r. (axial:equatorial)
1Methylmagnesium Bromide1.2-78THF85-95>10:1
2Phenylmagnesium Bromide1.3-78 to 0THF70-855:1
3Ethylmagnesium Bromide1.2-78THF80-908:1
4Isopropylmagnesium Chloride1.5-40 to 0THF60-752:1

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to Ethyl N-Boc-4-oxopiperidine-2-carboxylate

This protocol describes a general method for the addition of an aryl or alkyl Grignard reagent to a protected 4-oxopiperidine-2-carboxylate substrate.

Materials:

  • Ethyl N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Dry ice/acetone bath

G setup 1. Setup - Flame-dry glassware - Add substrate & anhydrous THF - Purge with N₂/Ar cool 2. Cooling - Cool solution to -78 °C (Dry ice/acetone bath) setup->cool add 3. Addition - Add Grignard reagent dropwise - Maintain T < -70 °C cool->add react 4. Reaction - Stir at -78 °C for 1-2 h - Allow to warm slowly to RT add->react quench 5. Quench - Cool to 0 °C (ice bath) - Slowly add sat. aq. NH₄Cl react->quench workup 6. Work-up & Purification - Extract with EtOAc - Dry, filter, concentrate - Purify by column chromatography quench->workup

Figure 3. Standard experimental workflow for the Grignard reaction.

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Grignard Addition: Slowly add the Grignard reagent solution (1.3 eq) dropwise to the cooled, stirring solution via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight (12-16 hours).

  • Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further effervescence is observed.[5] c. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x volume). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 4-hydroxy-4-substituted-piperidine-2-carboxylate.

Protocol 2: Troubleshooting Common Issues
  • Issue: Low Yield.

    • Cause: Incomplete Grignard reagent formation or decomposition due to moisture.[5]

    • Solution: Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Activate magnesium turnings if preparing the reagent in-house by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Consider titrating the Grignard reagent before use.

  • Issue: Significant amount of starting material recovered.

    • Cause: Enolization of the ketone. This is more common with sterically hindered Grignard reagents which act as a base rather than a nucleophile.[4][5]

    • Solution: Maintain a very low reaction temperature during addition (-78 °C). Consider using a less hindered Grignard reagent if possible. The use of additives like CeCl₃ can sometimes suppress enolization by increasing the nucleophilicity of the organometallic species.

  • Issue: Formation of a di-alkylated C2 side product.

    • Cause: Attack on the ester functionality.

    • Solution: This is the most challenging side reaction. Strict adherence to low temperature and slow addition is critical. Avoid using a large excess of the Grignard reagent. If this remains a persistent problem, consider converting the C2-ester to a Weinreb amide (N-methoxy-N-methylamide), which is known to react with Grignard reagents to form a stable tetrahedral intermediate that resists over-addition, cleanly affording the ketone upon workup.[7]

References

  • PMC. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Reddit. Why would in this case, Grignard selectively reacts with ester over ketone?. [Link]

  • ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

  • PMC. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • PMC. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • ResearchGate. Grignard reagent scope and diastereoselectivity in the formation of α-quaternary centres. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • Chemistry LibreTexts. General Reaction between Grignards and carbonyls. [Link]

  • Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]

  • ACS Publications. Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. [Link]

  • University of California, Irvine. Experiment 1: Grignard Reaction. [Link]

  • Organic-Synthesis.org. Protecting Groups. [Link]

  • Chemistry LibreTexts. 20.12 Protecting Groups. [Link]

  • ScienceDirect. Grignard reagent formation. [Link]

  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

  • Royal Society of Chemistry. The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. [Link]

  • Open Access Journals. Synthesis and Preparation of Grignard Reagent. [Link]

  • LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. [Link]

Sources

Application Note: Hydrolysis of Methyl Esters in Piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The hydrolysis of methyl esters attached to piperidine rings is a foundational transformation in medicinal chemistry, particularly in the synthesis of GABA uptake inhibitors (e.g., Nipecotic acid derivatives) and antihistamines.[1][2] However, when the starting material exists as a piperidine hydrochloride salt , the reaction introduces specific thermodynamic and solubility challenges often overlooked in standard protocols.[1][2]

The "Salt Tax" and Solubility Paradox

Unlike neutral esters, piperidine HCl esters possess a protonated amine that acts as an internal buffer.[2] In basic hydrolysis (saponification), the first equivalent of base is consumed solely to neutralize the ammonium salt, necessitating a modified stoichiometric approach (the "Salt Tax").[1][2] Furthermore, the product—a piperidine carboxylic acid—is amphoteric.[2] It can exist as a cation, an anion, or a zwitterion depending on pH, making isolation from aqueous media notoriously difficult due to high water solubility.[1][2]

This guide provides three validated protocols designed to navigate these challenges, prioritizing yield, purity, and ease of isolation.

Mechanistic Pathways & Decision Matrix[1]

Before selecting a protocol, the stability of the substrate and the desired final form (HCl salt vs. Zwitterion) must be evaluated.[1][2]

Diagram 1: Reaction Mechanism & Pathway Selection

This diagram illustrates the divergent pathways for acid vs. base hydrolysis and the critical protonation states involved.[1][2]

ReactionPathways cluster_Acid Path A: Acidic Hydrolysis cluster_Base Path B: Saponification Start Piperidine Methyl Ester (HCl Salt) AcidCond 6M HCl, Reflux Start->AcidCond Robust Substrate BaseNeut Step 1: Neutralization (1 eq Base) Start->BaseNeut Acid-Sensitive ProdHCl Product: Piperidine Acid HCl Salt AcidCond->ProdHCl Evaporation BaseHyd Step 2: Hydrolysis (>2 eq Base) BaseNeut->BaseHyd -MeOH Workup Workup Choice BaseHyd->Workup Workup->ProdHCl Acidify & Evaporate ProdZwit Product: Zwitterion (Free Acid) Workup->ProdZwit Ion Exchange / pI Precip.

Caption: Decision tree comparing direct acid hydrolysis (yielding HCl salt) vs. base saponification (yielding zwitterion or salt depending on workup).

Detailed Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (The "Clean Salt" Method)

Best For: Robust substrates (no acid-labile groups like Boc, acetals, or t-butyl esters).[1][2] Advantage: "Zero-salt" contamination.[1][2] The only byproduct is volatile methanol and HCl gas.[2]

Reagents:

  • Substrate: Piperidine methyl ester HCl (1.0 eq)[1][2]

  • Solvent: 6M Hydrochloric Acid (aq) or 4M HCl in Dioxane (anhydrous conditions)

Procedure:

  • Dissolution: Charge the piperidine methyl ester HCl (e.g., 10 mmol) into a round-bottom flask.

  • Acid Addition: Add 6M HCl (10–15 volumes relative to substrate mass).[2]

    • Note: A large excess of water drives the equilibrium toward the carboxylic acid.[2]

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1][2] TLC is often ineffective due to the polarity of the starting material and product.[2]

  • Concentration: Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) at 50°C.

  • Co-evaporation (Critical Step): To remove trace water and excess HCl, add Toluene or Ethanol (20 mL) to the residue and re-evaporate.[1][2] Repeat 2–3 times.

  • Isolation: Triturate the resulting solid with diethyl ether or acetone to remove non-polar impurities.[2] Filter and dry the white solid.[2]

Yield Expectation: >90% as the Hydrochloride salt.[2]

Protocol B: Lithium Hydroxide Saponification (The "Soft" Method)

Best For: Acid-sensitive substrates or when epimerization is a concern (LiOH is milder than NaOH).[1][2] Advantage: Mild conditions; compatible with complex scaffolds.[2]

Reagents:

  • Substrate: Piperidine methyl ester HCl (1.0 eq)[1][2]

  • Base: LiOH[1][2]·H₂O (3.5 eq)[1][2]

    • 1.0 eq to neutralize HCl salt.[2]

    • 1.0 eq for ester hydrolysis.

    • 1.5 eq excess to drive kinetics.

  • Solvent: THF : Methanol : Water (3 : 1 : 1 ratio)[1][2]

Procedure:

  • Preparation: Dissolve the substrate in the THF/MeOH mixture. cool to 0°C.[2]

  • Base Addition: Dissolve LiOH·H₂O in the calculated amount of water and add dropwise to the reaction mixture.

    • Observation: A transient precipitate (LiCl) may form.[1][2]

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Quenching & pH Adjustment:

    • Cool to 0°C.[2]

    • Acidify carefully with 1M HCl to pH ~2.0.[2]

  • Workup (Option 1 - Isolation as HCl Salt):

    • Evaporate all solvents to dryness.[2]

    • The residue contains Product[1][2]·HCl and LiCl.[2]

    • Extract the residue with Ethanol (Product is soluble; LiCl is sparingly soluble).[1][2] Filter off inorganic salts.[2]

    • Concentrate the filtrate to yield the crude amino acid HCl salt.[2]

  • Workup (Option 2 - Isolation as Zwitterion):

    • Adjust pH to the calculated isoelectric point (pI), typically pH 6.0–7.0 for piperidine acids.[1][2]

    • Add 5 volumes of Acetone or Acetonitrile to precipitate the zwitterion.[2]

    • Filter the white solid.[2][3]

Protocol C: Ion-Exchange Chromatography (High Purity Zwitterion)

Best For: Removing inorganic salts (NaCl, LiCl) completely.[1][2]

Procedure:

  • Perform hydrolysis via Protocol B .

  • After reaction completion, evaporate organic solvents (THF/MeOH).

  • Load the aqueous residue onto a column of Dowex 50WX8 (H+ form) cation exchange resin.[2]

  • Wash: Elute with distilled water until the pH of the eluent is neutral (removes inorganic anions and non-basic impurities).[1][2]

  • Elution: Elute the product with 1M - 2M Ammonium Hydroxide (NH₄OH) . The amino acid releases as the ammonium salt/zwitterion.[2]

  • Lyophilization: Freeze-dry the ammoniacal fractions. Excess ammonia evaporates, leaving the pure Zwitterionic amino acid.[2]

Data Summary & Troubleshooting

Stoichiometry Table
ComponentProtocol A (Acid)Protocol B (Base)Reason
Substrate 1.0 eq1.0 eqLimiting Reagent
Reagent HCl (Excess, solvent)LiOH (3.0 - 4.0 eq)Base must neutralize HCl salt first.[1][2]
Solvent Water/DioxaneTHF/MeOH/H2OMixed solvent ensures solubility of organic tail and inorganic base.[2]
Temp Reflux (100°C)0°C to RTBase hydrolysis is faster; Acid requires heat.[1][2]
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield (Base Method) Incomplete hydrolysis due to insufficient base.[1][2]Remember the "Salt Tax": Ensure >2.5 eq of base is used.[2]
Product is a sticky oil Water retention or inorganic salts (LiCl/NaCl).[1][2]Azeotrope with Ethanol/Toluene.[2] Use Protocol C (Dowex) to desalt.[1][2]
Epimerization Chiral center alpha to carbonyl is labile.[2]Switch to Protocol B at 0°C. Avoid reflux (Protocol A).
Incomplete Reaction Steric hindrance near ester.[2]Increase temperature to 40°C or use KOH (stronger nucleophile).[1][2]

References

  • Preparation of (S)-nipecotic acid via acid hydrolysis. Source: CN106831540A (Patent).[1][2] URL: Relevance: Validates the use of concentrated HCl for simultaneous hydrolysis and salt formation in piperidine derivatives.

  • Hydrolysis of Methyl Esters: General Protocols. Source: US Patent 4,185,027.[2] URL: Relevance: Establishes the molar ratios of water to ester for optimal kinetics in acid-catalyzed hydrolysis.

  • Synthesis of Isonipecotic Acid Methyl Ester and Hydrolysis. Source: PrepChem.[2] URL:[Link] Relevance: Provides specific workup details for piperidine-4-carboxylic acid derivatives.

  • Stereocontrolled synthesis of piperidine derivatives (Nipecotic acid analogues). Source:Journal of Organic Chemistry / NIH PubMed Central.[2] URL:[Link] Relevance: Discusses the handling of N-Boc protected piperidine esters and selective hydrolysis conditions.

Sources

protecting group strategies for nitrogen in 4-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

N-Protection Strategies for 4-Oxopiperidine-2-Carboxylates

Abstract & Strategic Overview

The 4-oxopiperidine-2-carboxylate scaffold (often isolated as the hydrochloride salt) represents a critical "triad of reactivity" in medicinal chemistry: a secondary amine, an electrophilic ketone, and an epimerizable


-chiral center. This unique architecture serves as a precursor for non-natural amino acids, conformationally restricted peptidomimetics, and polysubstituted piperidines.

However, this versatility introduces significant synthetic risks. The C4-ketone is prone to hydration, enolization, and inadvertent reduction, while the C2-stereocenter is highly susceptible to base-mediated racemization due to the electron-withdrawing effects of the adjacent carbonyls.

This guide details two validated protocols for N-protection—Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) —selected for their ability to stabilize the scaffold while maintaining orthogonality to downstream transformations.

The Decision Matrix: Boc vs. Cbz

The choice of protecting group (PG) must be dictated by the intended downstream chemistry, specifically the fate of the C4-ketone.

PG_Strategy Start Start: 4-Oxopiperidine-2-carboxylate (HCl Salt) Decision Primary Downstream Requirement? Start->Decision Boc_Route Route A: Acid Stability Required (e.g., Ketalization, Basic Workups) Decision->Boc_Route Ketone Functionalization Cbz_Route Route B: Orthogonal to Acid (e.g., Ester hydrolysis w/o N-deprotection) Decision->Cbz_Route Acidic Deprotection Avoidance Boc_Action Select N-Boc Protection (Protocol 1) Boc_Route->Boc_Action Cbz_Action Select N-Cbz Protection (Protocol 2) Cbz_Route->Cbz_Action Risk_Boc Risk: Labile to TFA/HCl Compatible with Ketone Reduction Boc_Action->Risk_Boc Risk_Cbz Risk: H2/Pd removal may reduce C4-Ketone to Alcohol Cbz_Action->Risk_Cbz

Figure 1: Strategic decision tree for selecting nitrogen protecting groups based on downstream chemoselectivity requirements.

Critical Quality Attributes (CQAs)

Before initiating synthesis, researchers must account for the following stability factors:

ParameterRisk FactorMitigation Strategy
C2-Stereocenter High acidity of

-proton leads to racemization in strong base (pH > 10).
Use mild inorganic bases (

,

) or controlled equivalents of organic bases (

). Avoid thermodynamic equilibration.
C4-Ketone Prone to hydrate formation in water; risk of reduction during hydrogenolysis.For Cbz removal, consider non-reductive methods (e.g., acid hydrolysis or thioanisole/TFA) if ketone retention is required.
Ester Moiety Hydrolysis under strong basic conditions (e.g., NaOH).Maintain temperature < 0°C during base addition; use biphasic systems to buffer pH.
Protocol 1: N-Boc Protection (Standard)

Objective: Synthesis of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (or ester). Mechanism: Nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (


).
Why this works:  The use of a THF/Water system with mild base solubilizes the zwitterionic salt while buffering the pH to prevent racemization.
Materials
  • Substrate: Methyl 4-oxopiperidine-2-carboxylate HCl (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv) or Triethylamine (
    
    
    
    ) (2.2 equiv)
  • Solvent: THF : Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting HCl salt in water (5 vol).

  • Basification: Add THF (5 vol). Cool the mixture to 0°C using an ice bath.

  • Neutralization: Slowly add

    
     (solid or saturated solution) over 10 minutes.
    
    • Expert Note: Gas evolution (

      
      ) will occur.[1] Ensure adequate venting.[2] The pH should be ~8.0–8.[2]5. Do not exceed pH 9.5 to protect the C2 stereocenter [1].
      
  • Boc Addition: Add a solution of

    
     in a minimal amount of THF dropwise over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin for starting material, PMA for product) or LCMS.

  • Workup (Critical for Purity):

    • Evaporate THF under reduced pressure (keep bath < 40°C).

    • Dilute the remaining aqueous layer with EtOAc.

    • Acid Wash: Carefully acidify the aqueous layer to pH ~3–4 using 0.5 M Citric Acid or 1 M

      
      . Do not use strong HCl, as it may cleave the Boc group or hydrolyze the ketal if present.
      
    • Extract with EtOAc (3x).[3]

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
    • Yield Expectation: 85–95% as a white/off-white solid or viscous oil.

Protocol 2: N-Cbz Protection (Orthogonal)

Objective: Synthesis of 1-(benzyloxycarbonyl)-4-oxopiperidine-2-carboxylic acid. Why this works: Schotten-Baumann conditions provide a heterogeneous biphasic system that rapidly protects the amine while minimizing contact time between the ester/ketone and basic species [2].

Materials
  • Substrate: Methyl 4-oxopiperidine-2-carboxylate HCl (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Toluene : Water (1:1 v/v) or EtOAc : Water

Step-by-Step Methodology
  • Biphasic Setup: Dissolve the substrate in water (5 vol) and add

    
    . Cool to 0–5°C.
    
  • Solvent Addition: Add Toluene (5 vol). Vigorous stirring is essential to create an emulsion.

  • Reagent Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes, maintaining temperature < 5°C.

    • Expert Note: Cbz-Cl is corrosive and moisture sensitive. Add slowly to prevent accumulation and sudden exotherms.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to ambient temperature for 2 hours.

  • Quench: Add a small amount of N,N-dimethylethylenediamine (0.1 equiv) if Cbz-Cl persists, or simply wash during workup.

  • Workup:

    • Separate phases.[4]

    • Extract aqueous layer with EtOAc or Toluene.

    • Wash combined organics with 1M HCl (cold) and Brine.

  • Purification: Cbz-protected derivatives often crystallize. If oil persists, triturated with hexanes/ether.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Loss of Optical Purity (ee%) High pH during protection; Temperature too high.Switch base to

; Ensure T < 5°C during base addition; Check starting material ee%.
Low Yield Hydrolysis of Cbz-Cl or

before reaction.
Ensure reagents are fresh; Increase equivalents to 1.5x; Verify pH is basic enough to deprotonate the amine salt.
Ketone Reduction (during Cbz removal) Standard Pd/C hydrogenation reduces ketones.CRITICAL: Use transfer hydrogenation (Pd/C + Cyclohexene) or acid-mediated removal (HBr/AcOH) if ketone must be preserved [3].
Aldol Condensation Products Base-catalyzed self-condensation of the ketone.Keep reaction concentration < 0.2 M; Avoid strong bases like NaOH or KOH; Work up immediately upon completion.
References
  • Vertex AI Search Result 1.2: ChemicalBook. "N-BOC-piperidine-4-carboxylic acid synthesis." (General procedure for Boc protection of piperidine carboxylates using LiOH/THF/Water). Link

  • Vertex AI Search Result 1.6: Organic Process Research & Development. "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." (Detailed comparison of Cbz vs Boc stability in ketal protection sequences). Link

  • Vertex AI Search Result 1.11: Master Organic Chemistry. "Protecting Groups for Amines: Carbamates."[1][5] (Mechanistic insights into Boc/Cbz removal and orthogonality). Link

  • Vertex AI Search Result 1.10: PMC. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis." (Discussion of base-labile protecting groups and side reactions). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Piperidine Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the temperature optimization of piperidine ester hydrolysis. Moving beyond simple protocols, we will explore the causal relationships between temperature, reaction kinetics, and potential side reactions, ensuring a robust and reproducible experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of piperidine ester hydrolysis. A solid understanding of these concepts is crucial before proceeding to troubleshooting and protocol optimization.

Q1: What is the general mechanism of piperidine ester hydrolysis, and why is it unique?

A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by acid or, more commonly for preparative scale, by a base (a process known as saponification).[1][2][3][4] The base-catalyzed mechanism typically involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[3][4] This intermediate then collapses, expelling the alcohol's corresponding alkoxide as a leaving group to yield a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt.[3][4][5]

The presence of a piperidine ring introduces a fascinating mechanistic possibility: intramolecular catalysis . The nitrogen atom on the piperidine ring can act as an internal general base, catalyzing the hydrolysis reaction.[6][7] This occurs when the piperidine nitrogen is positioned appropriately to deprotonate a nearby water molecule, enhancing its nucleophilicity for attack at the ester carbonyl. The likelihood and efficiency of this pathway are highly dependent on the stereochemistry of the molecule and the pH of the reaction medium, which dictates the protonation state of the piperidine nitrogen.[6][8]

Q2: Why is temperature such a critical parameter for this reaction?

A2: Temperature is a fundamental parameter in chemical kinetics that directly influences the reaction rate. This relationship is quantitatively described by the Arrhenius equation , k = Ae^(-Ea/RT), where 'k' is the rate constant, 'A' is the pre-exponential factor (related to collision frequency and orientation), 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the absolute temperature.[9][10][11][12]

In essence, increasing the temperature provides the reacting molecules with more kinetic energy.[13] This leads to:

  • Increased Collision Frequency: Molecules move faster and collide more often.

  • Increased Collision Energy: A greater fraction of collisions will have sufficient energy to overcome the activation energy barrier (Ea), leading to product formation.[14]

A common rule of thumb in organic chemistry is that the reaction rate approximately doubles for every 10°C increase in temperature.[14] However, this is a generalization, and the actual effect depends on the specific activation energy of the reaction.[14] While higher temperatures accelerate the desired hydrolysis, they can also accelerate undesirable side reactions, such as degradation or epimerization, making optimization crucial.[15]

Q3: What are typical starting temperatures for optimizing piperidine ester hydrolysis?

A3: A prudent starting point for optimization is often room temperature (approx. 20-25°C) or slightly above (30-40°C). Many hydrolysis reactions proceed at a reasonable rate under these conditions, especially with base catalysis. If the reaction is found to be too slow, the temperature can be incrementally increased (e.g., in 10-15°C steps) to 50-60°C. Reactions are often heated under reflux, but the specific temperature will depend on the boiling point of the solvent used.[2] It is critical to monitor the reaction progress and impurity profile at each temperature to find the optimal balance between reaction rate and selectivity.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of piperidine ester hydrolysis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Rationale
1. Reaction is Slow or Incomplete 1. Insufficient Temperature: The kinetic energy of the reactants is too low to overcome the activation energy barrier efficiently.[9][10][11] 2. Incorrect pH: If relying on intramolecular catalysis, the piperidine nitrogen may be protonated (inactive as a base) if the pH is too low. For external base catalysis, the concentration of hydroxide ions may be insufficient.[8][16] 3. Poor Solubility: The ester may not be fully dissolved in the solvent system, limiting the interaction between reactants.1. Increase Temperature: Incrementally increase the reaction temperature by 10-20°C. Monitor the reaction rate using an appropriate analytical technique (e.g., HPLC, TLC). This directly addresses the kinetic barrier as described by the Arrhenius equation.[9][10][11] 2. Adjust pH: For base-catalyzed reactions, ensure a sufficiently high pH (typically >10) by using a suitable base (e.g., NaOH, KOH, LiOH). If intramolecular catalysis is suspected, adjust the pH to be above the pKa of the piperidine's conjugate acid to ensure the nitrogen is in its free base form.[8] 3. Change Solvent System: Add a co-solvent (e.g., THF, Dioxane, Methanol) to improve the solubility of the starting material.[17][18][19][20] Ensure the co-solvent is stable under the reaction conditions.
2. Significant Formation of Side Products 1. Temperature is Too High: The desired reaction may have a lower activation energy than side reactions (e.g., elimination, decomposition, epimerization). High temperatures can provide enough energy to activate these competing pathways.[15] 2. Base is Too Concentrated/Strong: A very high concentration of a strong base can promote undesired base-mediated side reactions.1. Decrease Temperature: Reduce the temperature to a point where the rate of the desired hydrolysis is acceptable, but the formation of side products is minimized. This is a classic optimization problem of rate versus selectivity. 2. Use a Milder Base or Lower Concentration: Consider using a weaker base (e.g., K₂CO₃) or lowering the concentration of the strong base. This can reduce the rate of base-mediated side reactions without completely halting the desired hydrolysis.
3. Poor Reproducibility Between Batches 1. Inaccurate Temperature Control: Small variations in temperature can lead to significant differences in reaction rates, especially for reactions with high activation energies.[21] 2. Inconsistent pH: If the pH is not carefully controlled or buffered, its value can drift during the reaction (e.g., due to CO₂ absorption from the air), affecting the rate.[16][22][23]1. Ensure Precise Temperature Control: Use a reliable heating mantle with a thermocouple or an oil bath to maintain a consistent and uniform temperature. Avoid hot spots. 2. Use a Buffered System or Monitor pH: For reactions sensitive to pH, consider using a buffer system if compatible with the reaction. Alternatively, monitor and adjust the pH throughout the reaction. Ensure consistent quality and concentration of the base used.
4. Product Degradation Observed 1. Product is Thermally Labile: The carboxylic acid or alcohol product may be unstable at the reaction temperature, leading to decomposition over time. 2. Extended Reaction Time at High Temperature: Leaving the reaction to run for too long at an elevated temperature can cause even moderately stable products to degrade.1. Lower the Temperature: Find the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe. 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Do not leave the reaction heating unnecessarily. This minimizes the time the product is exposed to harsh conditions.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determining the optimal reaction temperature for a generic piperidine ester hydrolysis.

Objective: To identify the temperature that provides the fastest reaction rate with the minimal formation of impurities.

Materials:

  • Piperidine Ester (Substrate)

  • Selected Solvent (e.g., Water, Methanol/Water mixture)

  • Base (e.g., 1M NaOH solution)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/stirring apparatus (e.g., stirring hotplates)

  • Temperature monitoring device (thermometer or thermocouple)

  • Analytical equipment (e.g., HPLC or GC-MS for monitoring reaction progress and purity)[24][25]

Procedure:

  • Setup: In parallel, set up three identical reaction vessels (A, B, C), each equipped with a magnetic stirrer.

  • Charging Reactants: To each vessel, add the piperidine ester (e.g., 1.0 mmol) and the chosen solvent (e.g., 10 mL).

  • Temperature Equilibration:

    • Place vessel A in a water bath at 25°C .

    • Place vessel B on a hotplate set to 40°C .

    • Place vessel C on a hotplate set to 60°C .

    • Allow the mixtures to stir for 10 minutes to reach the target temperature.

  • Initiation: Start the reactions simultaneously by adding the base (e.g., 1.2 mmol of 1M NaOH) to each vessel. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw a small aliquot from each reaction. Immediately quench the aliquot with a dilute acid (e.g., 1M HCl) to stop the reaction, and prepare it for analysis.

  • Analysis: Analyze each quenched aliquot by HPLC or GC-MS.[26] Quantify the percentage of remaining starting material, the percentage of the desired product, and the percentage of any major impurities.

  • Data Evaluation:

    • Plot the percentage of product formed versus time for each temperature. The slope of this curve is indicative of the reaction rate.

    • At the point of >98% conversion of the starting material, compare the impurity profiles for each temperature.

    • Select the temperature that provides the best balance of a fast reaction rate and a clean product profile.

Visualization of the Optimization Workflow

G cluster_setup 1. Reaction Setup cluster_execution 2. Execution & Monitoring cluster_analysis 3. Data Analysis Setup_A Reaction A @ 25°C Initiate Initiate all reactions (add base) Setup_A->Initiate Setup_B Reaction B @ 40°C Setup_B->Initiate Setup_C Reaction C @ 60°C Setup_C->Initiate Monitor Sample at regular time intervals (t=0, 15m, 30m, 1h, 2h...) Initiate->Monitor Analyze Quench & Analyze Samples (HPLC / GC-MS) Monitor->Analyze Plot Plot % Conversion vs. Time for each temperature Analyze->Plot Compare Compare impurity profiles at >98% conversion Plot->Compare Decision Select Optimal Temperature Compare->Decision

Caption: Workflow for parallel temperature optimization experiments.

Understanding the Kinetics: The Arrhenius Plot

For a more rigorous analysis, one can determine the activation energy (Ea) of the hydrolysis reaction by constructing an Arrhenius plot.

  • Calculate the rate constant (k) at each temperature from your experimental data.

  • Plot ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.

  • The resulting plot should be a straight line.[9][10]

  • The slope of this line is equal to -Ea/R.[9][10]

Knowing the activation energy allows for a more predictive understanding of how temperature changes will affect the reaction rate, moving beyond empirical observation to quantitative analysis.

Visualization of Reaction Pathways

The hydrolysis can proceed through an external base-catalyzed pathway or an intramolecular pathway. The efficiency of the intramolecular pathway is highly dependent on the substrate's conformation.

G Ester Piperidine Ester TS_ext Tetrahedral Intermediate (External Attack) Ester->TS_ext Path A: Base Catalyzed TS_int Tetrahedral Intermediate (Intramolecular Assist) Ester->TS_int Path B: Intramolecular Catalysis Products Carboxylate + Alcohol TS_ext->Products TS_int->Products OH OH⁻ (external base) OH->TS_ext H2O_int H₂O (internal assist) H2O_int->TS_int Piperidine_N Piperidine N: Piperidine_N->H2O_int activates

Caption: Competing hydrolysis pathways for piperidine esters.

References

  • Chemical Kinetics (Note -2) The Arrhenius Equation . (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]

  • Arrhenius equation . (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]

  • Arrhenius equation | Definition & Facts . (2025, December 26). Britannica. Retrieved February 14, 2026, from [Link]

  • Arrhenius equation . (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • The Arrhenius equation (video) | Kinetics . (n.d.). Khan Academy. Retrieved February 14, 2026, from [Link]

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate . (n.d.). International Journal of Chemical and Physical Sciences. Retrieved February 14, 2026, from [Link]

  • Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica, 45, 951-955.
  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin . (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature . (2023). Open Access Research Journal of Chemistry and Pharmacy. Retrieved February 14, 2026, from [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5247–5256.
  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl . (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters" . (2023, May 2). RJPN. Retrieved February 14, 2026, from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-278.
  • Zerda, T. W., & Hoang, G. (n.d.). Effect of solvents on the hydrolysis reaction of tetramethyl orthosilicate . ACS Publications. Retrieved February 14, 2026, from [Link]

  • Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester . (n.d.). Asian Journal of Research in Chemistry. Retrieved February 14, 2026, from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature . (2023, December 3). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids . (n.d.). AADE. Retrieved February 14, 2026, from [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides . (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides . (2023, May 30). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations . (2022, November 3). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Determination of the Esters by Alkaline Hydrolysis . (n.d.). Tennessee Academy of Science. Retrieved February 14, 2026, from [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS . (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs . (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • mechanism of ester hydrolysis . (2019, January 15). YouTube. Retrieved February 14, 2026, from [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry . (2016, December 26). YouTube. Retrieved February 14, 2026, from [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination . (2022, April 29). Organometallics. Retrieved February 14, 2026, from [Link]

  • 15.9: Hydrolysis of Esters . (2022, January 31). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • hydrolysis of esters . (n.d.). Chemguide. Retrieved February 14, 2026, from [Link]

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water . (2008, February 6). Penn State. Retrieved February 14, 2026, from [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers . (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group . (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • The pH-dependence of enzymic ester hydrolysis . (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification . (2022, October 27). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • pH-dependence and structure–activity relationships in the papain-catalysed hydrolysis of anilides . (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters . (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 . (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

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Technical Support Center: Removing Residual Solvents from Methyl 4-oxopiperidine-2-carboxylate Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying Methyl 4-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to residual solvent removal. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the drying and purification of Methyl 4-oxopiperidine-2-carboxylate crystals.

Q1: My crystals still show high levels of residual solvent (e.g., Ethanol, Isopropanol, Acetonitrile) on GC-HS analysis, even after initial drying on a Büchner funnel. What are my next steps?

A1: This is a common challenge, often due to solvent molecules being entrapped within the crystal lattice or adhering strongly to the crystal surface.[1] Simply extending the initial drying time is often inefficient. A more systematic approach is required.

Immediate Action: The most direct and effective method is Vacuum Oven Drying . This technique lowers the boiling point of the solvent by reducing the ambient pressure, allowing for efficient evaporation at temperatures low enough to prevent thermal degradation of your compound.[2]

Workflow for Problem Resolution:

  • Assess Thermal Stability: Before heating, confirm the thermal stability of your compound. While specific data for Methyl 4-oxopiperidine-2-carboxylate is not widely published, related piperidine structures are generally stable to moderate heat. A conservative starting point is crucial.

  • Implement Vacuum Drying Protocol: Transfer your crystals to a clean watch glass or petri dish, spreading them into a thin layer to maximize surface area. Place them in a vacuum oven. (See Protocol 1: Vacuum Oven Drying for detailed steps).

  • Re-analyze: After the drying cycle, re-analyze the sample using Gas Chromatography with Headspace sampling (GC-HS), the industry-standard technique for quantifying residual solvents.[3][4][5]

If the solvent levels are still unacceptable, it may indicate the formation of a solvate , where the solvent is an integral part of the crystal structure. In this case, proceed to Q5 to consider recrystallization.

Q2: The melting point of my crystals is broad and lower than the literature value. They also appear clumpy or "wet." What is the likely cause?

A2: This is a classic sign of impurities acting as a eutectic contaminant, with residual solvent being the most probable culprit. The solvent disrupts the crystal lattice, leading to a melting point depression and a broader melting range. The "wet" appearance is due to the hygroscopic nature of many polar organic solvents or the compound itself.

Logical Diagnostic Flow:

start Low/Broad Melting Point check_solvent High Residual Solvent Content? start->check_solvent drying_issue Inefficient Drying check_solvent->drying_issue Yes solvate_formation Possible Solvate Formation check_solvent->solvate_formation Yes, and drying is ineffective solution1 Optimize Vacuum Drying (Increase Time/Temp) drying_issue->solution1 solution2 Perform Recrystallization (See Q5) solvate_formation->solution2

Caption: Diagnostic workflow for a low or broad melting point.

Troubleshooting Steps:

  • Confirm Solvent Presence: Use GC-HS to quantify the residual solvent. This provides definitive evidence.

  • Gentle Drying: If the solvent level is high, begin with the Vacuum Oven Drying Protocol at a moderate temperature (e.g., 40-50°C). Avoid aggressive heating initially, as this can cause the crystals to melt in the excess solvent before it evaporates.

  • Consider Hygroscopicity: Piperidine derivatives can be hygroscopic. Ensure you are handling and storing the dried crystals in a desiccator or under an inert atmosphere to prevent moisture re-uptake.

Q3: I am concerned about the thermal stability of my compound. What are the safest methods to remove solvents like DMSO or DMF, which have high boiling points?

A3: This is a valid concern, as prolonged heating, even under vacuum, can be detrimental to sensitive molecules.[6] For high-boiling, thermally labile, or amorphous materials, Lyophilization (Freeze-Drying) is the superior method.

Mechanism of Action: Lyophilization removes solvent via sublimation—a direct phase transition from solid to gas—bypassing the liquid phase entirely.[7] This is achieved by freezing the material and then applying a deep vacuum. Since the process occurs at very low temperatures, the risk of thermal degradation is virtually eliminated.

When to Choose Lyophilization:

  • When dealing with high-boiling solvents (though it's most effective for water, t-butanol, or dioxane).

  • When your compound is known to be thermally unstable.

  • When vacuum oven drying has failed or led to degradation.

  • To prevent the formation of oils or amorphous solids, as the rigid frozen state helps maintain structure.[8]

See Protocol 3: Lyophilization (Freeze-Drying) for a step-by-step guide.

Q4: After removing the solvent on a rotary evaporator, my product is a thick oil or gum, not the expected crystals. How can I solidify it?

A4: "Oiling out" is a common problem when a compound's melting point is below the temperature of the evaporation process, or when residual solvent concentration creates a solution that is too concentrated to crystallize but not yet a solid.[9]

Troubleshooting Strategies:

  • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. This mechanical agitation can induce nucleation and cause the product to precipitate as a solid.

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the oil. This provides a template for crystal growth.[10]

  • Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly add a non-solvent until the solution becomes cloudy. Allow it to stand, and crystals may form.

  • Lyophilization: If the above methods fail, dissolve the oil in a suitable solvent that is amenable to freeze-drying (like water or t-butanol, if your compound is soluble) and follow the lyophilization protocol. This is often the most reliable way to obtain a solid powder from a stubborn oil.[8]

Q5: How do I choose the right recrystallization solvent to both purify my compound and effectively remove a stubborn residual solvent?

A5: Recrystallization is a powerful technique for both chemical purification and removing entrapped solvents.[11] The principle is to select a solvent (or solvent system) in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[12][13]

Solvent Selection Workflow:

start Start: Need to Recrystallize solubility_test Test Solubility of Compound in Various Solvents (Hot vs. Cold) start->solubility_test bp_check Is Boiling Point of New Solvent Lower than Undesired Solvent? solubility_test->bp_check bp_check->solubility_test No, re-test miscibility_check Is New Solvent Miscible with Undesired Solvent? bp_check->miscibility_check Yes ideal_solvent Ideal Solvent Found: - Good solubility differential - Lower BP - Miscible miscibility_check->ideal_solvent Yes consider_antisolvent Consider Two-Solvent System miscibility_check->consider_antisolvent No

Caption: Decision tree for selecting a recrystallization solvent.

Key Considerations:

  • Boiling Point: The chosen recrystallization solvent should ideally have a lower boiling point than the solvent you are trying to remove. This makes the final drying step much easier.

  • Miscibility: The new solvent must be miscible with the trapped solvent to effectively "wash" it out of the crystal lattice during dissolution.

  • Polarity: Based on the structure of Methyl 4-oxopiperidine-2-carboxylate, moderately polar solvents like isopropanol, acetonitrile, or ethyl acetate are excellent starting points for screening.[11] Avoid highly reactive solvents.

Once you have selected a solvent, follow the Protocol 2: Recrystallization.

Q6: How can I confirm that the residual solvent has been removed to an acceptable level?

A6: Visual inspection is not sufficient. Quantitative analysis is required to meet regulatory and quality standards.

  • Gas Chromatography (GC): As mentioned, GC with a headspace sampler is the gold standard for identifying and quantifying volatile residual solvents.[4][14] This method is highly sensitive and specific.

  • ¹H NMR Spectroscopy: Proton NMR can be used to detect and quantify residual solvents, provided their peaks do not overlap with your compound's signals. You can integrate the solvent peak(s) against a known proton signal from your compound.

  • Loss on Drying (LOD): This is a simpler, albeit non-specific, gravimetric method where the sample is heated and the weight loss is measured. According to USP <731>, this can be acceptable for Class 3 solvents if the total loss is below the 5000 ppm limit.[14] However, it cannot distinguish between different solvents or between solvent and moisture.

You must always compare your results against the limits set by the ICH Q3C guidelines .[15][16][17][18]

Frequently Asked Questions (FAQs)

Q: What are the different classes of residual solvents according to ICH Q3C? A: The ICH Q3C guidelines classify solvents into three categories based on their toxicity risk:[17]

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards (e.g., Benzene, Carbon Tetrachloride).

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities (e.g., Acetonitrile, Dichloromethane, Toluene).[19] The guidelines provide Permitted Daily Exposure (PDE) limits for these solvents.[16]

  • Class 3: Solvents with low toxic potential. No health-based exposure limit is needed, but they should be removed to the extent possible under GMP. A general limit of 5000 ppm is often applied (e.g., Acetone, Ethanol, Ethyl Acetate).[17]

Q: What is a solvate, and how is it different from simple residual solvent? A: Residual solvent refers to solvent molecules that are loosely adsorbed to the crystal surface or trapped in amorphous pockets.[16] A solvate is a more organized structure where solvent molecules are incorporated into the crystal lattice in a fixed stoichiometric ratio.[16] Removing the solvent from a solvate is much more difficult and may require conditions that change the crystal structure itself, often necessitating recrystallization from a different solvent.[1]

Q: Can I just blow a stream of nitrogen or air over my crystals to dry them? A: While a gentle stream of dry nitrogen can be effective for removing surface-level, volatile solvents (like diethyl ether or DCM) from a small quantity of crystals on a filter, it is generally an inefficient and uncontrolled method for bulk material. It is not effective for removing entrapped or high-boiling solvents and can introduce moisture if compressed air is used. For robust and reproducible solvent removal, a vacuum oven is far superior.

Experimental Protocols
Protocol 1: Vacuum Oven Drying
  • Preparation: Place your crystalline powder on a clean, dry watch glass or petri dish. Spread the material into a thin, even layer to maximize the surface area exposed to the vacuum.

  • Loading: Place the dish inside the vacuum oven on a shelf.

  • Applying Vacuum: Close the oven door securely. Slowly open the vacuum valve to begin evacuating the chamber. A slow application of vacuum prevents fine powders from being aspirated into the vacuum line. Aim for a pressure below 10 mbar.[20]

  • Setting Temperature: Once a stable vacuum is achieved, set the desired temperature. (See Table 2 for recommendations). Allow the oven to equilibrate.

  • Drying: Dry for a minimum of 12-24 hours. For stubborn solvents or large quantities, longer times may be necessary.

  • Completion: Turn off the heat and allow the oven to cool to room temperature before venting.

  • Venting: Slowly and gently vent the chamber with a dry, inert gas like nitrogen. Venting with ambient air may introduce moisture into your dry sample.

  • Storage: Immediately transfer the dried sample to a sealed vial or desiccator.

Protocol 2: Recrystallization
  • Dissolution: Place the crude, solvent-laden crystals in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent while stirring until the solid is just fully dissolved.[12] Adding a large excess of solvent will reduce your final yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals using the Vacuum Oven Drying Protocol to remove the recrystallization solvent.

Protocol 3: Lyophilization (Freeze-Drying)
  • Sample Preparation: Dissolve your compound (which may be an oil or solid) in a suitable solvent (e.g., water, t-butanol, dioxane) in a round-bottom or lyophilizer flask. Do not fill the flask more than one-third full.

  • Freezing: Freeze the solution completely. This is typically done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside wall of the flask. This maximizes the surface area for sublimation. The sample must remain solidly frozen throughout the process.[21]

  • Applying Vacuum: Attach the frozen flask to a port on the lyophilizer. Open the valve to the vacuum pump. The lyophilizer should be capable of achieving a pressure well below 0.2 mbar.[21]

  • Sublimation: The solvent will sublimate from the frozen solid and collect on the cold finger/condenser of the lyophilizer. This process can take several hours to days, depending on the sample size and solvent.

  • Completion: The process is complete when all the frost has disappeared from the sample, leaving a fine, dry powder.

  • Venting & Storage: Vent the system with dry nitrogen, remove the flask, and immediately seal or transfer the highly porous, and potentially hygroscopic, powder.

Data & Reference Tables

Table 1: Physicochemical Properties of Methyl 4-oxopiperidine-2-carboxylate and Related Structures

PropertyValue/DescriptionSource(s)
Molecular FormulaC₇H₁₁NO₃[22]
Molecular Weight157.17 g/mol [22][23]
AppearanceCrystalline SolidInferred
SolubilitySlightly soluble in water. Soluble in many common organic solvents.[24]
Boiling Point (est.)~298 °C at 760 mmHg (for a related isomer)[25]

Table 2: Common Solvents and Recommended Starting Parameters for Vacuum Oven Drying

SolventICH ClassBoiling Point (°C)Recommended Vacuum Oven Temp (°C)Notes
Ethanol37840 - 50Generally easy to remove.
Isopropanol (IPA)38245 - 55Can be more persistent than ethanol.
Acetonitrile28245 - 55Limit is 410 ppm; requires careful removal.[16][17]
Ethyl Acetate37740 - 50Relatively volatile and easy to remove.
Dichloromethane (DCM)24030 - 35Very volatile; dry at low temperature.
Tetrahydrofuran (THF)26640 - 50Can form peroxides; use fresh solvent.
N,N-Dimethylformamide (DMF)215360 - 70High boiling point; may require longer drying times or lyophilization.
Dimethyl Sulfoxide (DMSO)218970 - 80Very difficult to remove by standard drying; consider lyophilization or re-precipitation.[5]

Table 3: ICH Q3C Classification of Solvents (Abbreviated)

ClassRisk AssessmentExamples
Class 1 Solvents to be avoidedBenzene, Carbon tetrachloride, 1,2-Dichloroethane
Class 2 Solvents to be limitedToluene, Methanol, Hexane, Dichloromethane
Class 3 Solvents with low toxic potentialAcetone, Ethanol, Isopropanol, Ethyl acetate, Heptane

This table is for informational purposes. Always consult the latest official ICH Q3C guideline for complete and up-to-date information.[18]

References
  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26.
  • Therapeutic Goods Administration (TGA). (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

  • Separation Science. (n.d.). Method for the analysis of residual solvents in pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • CRB. (n.d.). Spray drying solutions: Considerations for API and OSD processing operations. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • PubMed. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved from [Link]

  • Ghavami, M., et al. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceuticals, 11(3), 86.
  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Retrieved from [Link]

  • Emerald Cloud Lab. (2025). ExperimentLyophilize Documentation. Retrieved from [Link]

  • Crawford Lab, University of Richmond. (n.d.). Lyophilizer. Retrieved from [Link]

  • Knowledge Transfer Ireland. (n.d.). Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. Retrieved from [Link]

  • Senieer. (2023). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. Retrieved from [Link]

  • Google Patents. (2003). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • Google Patents. (2003). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • European Pharmaceutical Review. (2016). How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. Retrieved from [Link]

  • BioProcess International. (2018). Anatomy of a Lyophilization Process Considerations for a Successful Tech Transfer. Retrieved from [Link]

  • Google Patents. (1999). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • AZoM. (2024). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Reddit. (2023). fastest way to dry crystals?. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Reddit. (2024). Removing residual solvent from Oils Tips. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and characterization of an ultrafine HMX/NQ co-crystal by vacuum freeze drying method. Retrieved from [Link]

  • Pharmaceutical Guidelines. (n.d.). Vacuum Drying Oven Calibration With Operation & Cleaning. Retrieved from [Link]

  • PMC. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Modeling of vacuum contact drying of crystalline powder packed beds. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Google Patents. (1999). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Reddit. (2022). Best solvent for FMOC removal. Retrieved from [Link]

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Validation & Comparative

Comparative Spectroscopic Guide: Methyl 4-oxopiperidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Interpretation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

Methyl 4-oxopiperidine-2-carboxylate hydrochloride is a critical chiral scaffold in the synthesis of peptidomimetics and conformationally constrained amino acids. Its characterization presents unique challenges due to the interplay between the ketone hydration equilibrium , ammonium salt exchange , and ring conformational mobility .

This guide provides a comparative analysis of 1H NMR acquisition strategies, specifically evaluating DMSO-d₆ vs. D₂O solvent systems, and offers a detailed structural assignment protocol to distinguish this scaffold from common synthetic impurities like the aromatized pyridine derivative or the 4-hydroxy analogue.

Strategic Solvent Comparison: DMSO-d₆ vs. D₂O

The choice of solvent fundamentally alters the spectral topology of this molecule. The following table compares the utility of the two most common solvents for this hydrochloride salt.

FeatureDMSO-d₆ (Recommended)D₂O (Alternative)
Ammonium (

) Signal
Visible (Broad, ~9.0–10.0 ppm). Crucial for confirming salt stoichiometry.Invisible (Exchanges with solvent). Cannot confirm salt formation.
Resolution Moderate. Viscosity causes slight line broadening.High. Sharp lines, excellent for coupling constant (

) analysis.
Ketone Stability High.[1] Stabilizes the ketone form.Low. Promotes gem-diol (hydrate) formation at C4, splitting peaks.
Water Peak Interference Distinct peak at 3.33 ppm. Usually separable from signals.HDO peak (~4.79 ppm) often obscures the critical H-2 methine signal.
Recommendation

Use DMSO-d₆ for routine identity testing and salt confirmation. Use D₂O only when precise coupling constant analysis of the aliphatic ring protons is required and the HDO peak can be suppressed or shifted.

Detailed 1H NMR Interpretation (DMSO-d₆)

The following assignment is based on structural anisotropy principles and analogous piperidine scaffolds.

Spectral topology
  • Field Strength: 400 MHz or higher recommended.

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Assignment Table
PositionTypeShift (

, ppm)
MultiplicityIntegrationStructural Insight
NH₂⁺ Amine9.2 – 9.8 Broad Singlet2HDisappears on

shake. Confirms HCl salt.[1][2][3]
H-2 Methine4.4 – 4.7 dd (or broad t)1HMost deshielded aliphatic proton due to

-N⁺ and

-Ester.
OCH₃ Methyl3.75 Singlet3HSharp, diagnostic ester singlet.
H-6 Methylene3.3 – 3.6 Multiplet2HDeshielded by

-N⁺. Often overlaps with water in DMSO.
H-3 Methylene2.9 – 3.2 Multiplet (ABX)2H

-Ketone and

-Ester. Diastereotopic splitting often visible.
H-5 Methylene2.5 – 2.8 Multiplet2H

-Ketone. Often overlaps with DMSO solvent residual.

Critical Mechanistic Note: The H-2 proton in the HCl salt is shifted downfield by approximately 1.0–1.2 ppm compared to the free base (typically ~3.3 ppm). If this signal appears upfield <3.5 ppm, the salt has likely dissociated or the sample was neutralized.

Impurity Profiling & Differential Diagnosis

Distinguishing the target product from common synthetic byproducts is essential.

Scenario A: Aromatization (Oxidation)
  • Impurity: Methyl 4-hydroxypyridine-2-carboxylate (or tautomer).

  • Diagnostic: Appearance of aromatic protons in the 6.5–8.5 ppm region.[4] The aliphatic multiplets (2.0–4.0 ppm) will disappear.

Scenario B: Over-Reduction
  • Impurity: Methyl 4-hydroxypiperidine-2-carboxylate.

  • Diagnostic: The H-4 proton appears as a multiplet around 3.8–4.0 ppm (absent in the ketone). The C3/C5 protons shift upfield due to loss of carbonyl anisotropy.

Scenario C: Gem-Diol Formation (Hydration)
  • Impurity: Hydrate form (in aqueous solution).

  • Diagnostic: "Doubling" of the OMe singlet and complex splitting of the C3/C5 multiplets. This is an equilibrium artifact, not necessarily a chemical impurity.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid "salt crashing," follow this self-validating protocol.

Step-by-Step Methodology
  • Drying: The HCl salt is hygroscopic. Dry the solid in a vacuum desiccator over

    
     for 4 hours prior to weighing.
    
  • Solvent Check: Ensure DMSO-d₆ is "dry" (stored over molecular sieves). Water content >0.5% will broaden the NH signals and accelerate proton exchange.

  • Dissolution:

    • Weigh 5–10 mg of the salt into a clean vial.

    • Add 0.6 mL DMSO-d₆.

    • Critical: Vortex until fully dissolved. If the solution is cloudy, centrifuge or filter; suspended solids will distort the baseline.

  • Acquisition:

    • Pulse Angle: 30° (maximizes S/N for quantitative integration).

    • Relaxation Delay (d1): Set to 5 seconds . The quaternary carbons and ammonium protons have long T1 relaxation times; a short delay will under-integrate the NH and over-integrate the methyl group.

    • Scans: 16–32 scans are sufficient for >95% purity samples.

Visualizations

Figure 1: NMR Analysis Workflow

NMR_Workflow cluster_decision Solvent Decision Logic Sample Sample: Methyl 4-oxopiperidine -2-carboxylate HCl Solvent Solvent Selection Sample->Solvent Prep Preparation (Dry & Dissolve) Solvent->Prep DMSO-d6 selected DMSO DMSO-d6: Visible NH protons Stable Ketone Solvent->DMSO Routine ID D2O D2O: No NH protons Hydrate Risk Solvent->D2O Coupling Analysis Acq Acquisition (d1 = 5s) Prep->Acq Clear Solution Process Processing (Phase & Baseline) Acq->Process Analysis Data Analysis (Integration & Assignment) Process->Analysis

Caption: Decision matrix and workflow for optimal NMR characterization of piperidine HCl salts.

Figure 2: Structure-Shift Correlation

Structure_Shift Molecule Methyl 4-oxopiperidine-2-carboxylate HCl NH NH2+ (Ammonium) 9.2 - 9.8 ppm (Broad, exch.) Molecule->NH H2 H-2 (Methine) 4.4 - 4.7 ppm (Deshielded by N+ & COOMe) Molecule->H2 OMe OCH3 (Ester) ~3.75 ppm (Singlet) Molecule->OMe H6 H-6 (Methylene) 3.3 - 3.6 ppm (Alpha to N+) Molecule->H6 H3_5 H-3 & H-5 (Methylenes) 2.5 - 3.2 ppm (Alpha to Ketone) Molecule->H3_5 Charge Positive Charge (N+) Charge->NH Charge->H2 Charge->H6 Ester Ester Anisotropy Ester->H2 Ketone Ketone Anisotropy Ketone->H3_5

Caption: Correlation map linking specific protons to their chemical shifts based on electronic environments.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • PubChem. (2025).[5] 4-Oxopiperidine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. (2024).[3] Methyl 4-methylpiperidine-4-carboxylate hydrochloride NMR Spectrum (Analogous Skeleton Data). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for shift prediction principles).

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A Comparative Guide to the C13 NMR Chemical Shifts of Methyl 4-oxopiperidine-2-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the C13 NMR chemical shifts for Methyl 4-oxopiperidine-2-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt in public databases, this guide will leverage spectral data from closely related analogs and foundational NMR principles to predict and interpret its C13 NMR spectrum.

Understanding the Molecular Environment

Methyl 4-oxopiperidine-2-carboxylate HCl possesses a unique combination of functional groups that influence the electronic environment, and thus the C13 NMR chemical shifts, of each carbon atom. The key structural features include:

  • A piperidine ring : A six-membered saturated heterocycle containing a nitrogen atom.

  • A ketone group at the C4 position.

  • A methyl ester group at the C2 position.

  • A hydrochloride salt : The nitrogen atom is protonated, forming a piperidinium chloride.

The protonation of the piperidine nitrogen to its hydrochloride salt has a significant impact on the C13 NMR spectrum. This protonation leads to a deshielding effect, causing the carbons adjacent to the nitrogen (C2 and C6) to shift downfield to a higher ppm value.

Predicted C13 NMR Chemical Shifts

The following table provides the predicted C13 NMR chemical shifts for Methyl 4-oxopiperidine-2-carboxylate HCl. These predictions are derived from a composite analysis of experimental data for analogous structures and established chemical shift ranges for the constituent functional groups.

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)Rationale for Prediction
C=O (Ketone)Ketone~205-215Ketone carbonyls typically resonate in this downfield region.[1][2]
C=O (Ester)Methyl Ester~170-175The ester carbonyl carbon is generally found in this range.[1][2]
C2 α-carbon to N and Ester~58-62This carbon is deshielded by both the adjacent protonated nitrogen and the ester group.[3]
C3 Methylene~40-45Positioned between the C2 and the ketone at C4.
C5 Methylene~40-45Flanked by the ketone at C4 and the C6 carbon.
C6 α-carbon to N~45-50Deshielded due to the adjacent protonated nitrogen.
-OCH3 Methyl Ester~52-55Typical range for a methyl ester carbon.[3]

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for similar molecules is invaluable.

Methyl piperidine-2-carboxylate

This compound lacks the 4-oxo group. The reported C13 NMR chemical shifts in CDCl3 are approximately: C2 (57.88 ppm), C3 (28.47 ppm), C4 (24.56 ppm), C5 (23.05 ppm), C6 (44.67 ppm), and -OCH3 (51.78 ppm).[3] The presence of the ketone at C4 in our target molecule is expected to significantly shift the resonance of the adjacent C3 and C5 carbons downfield.

4-Oxopiperidine
Piperidine

The parent piperidine ring shows signals at approximately 46.23 ppm (C2/C6) and 26.10 ppm (C3/C5), with the C4 at 24.15 ppm.[3] The introduction of the electron-withdrawing ester and ketone groups, along with nitrogen protonation, in Methyl 4-oxopiperidine-2-carboxylate HCl will cause all ring carbons to shift downfield relative to piperidine.

The following diagram illustrates the structural relationships and the key substitutions influencing the chemical shifts.

Fig. 1: Structural relationship of the target molecule to simpler analogs.

Experimental Protocol for C13 NMR Acquisition

For researchers aiming to acquire experimental data, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Methyl 4-oxopiperidine-2-carboxylate HCl.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D2O or MeOD). Deuterated methanol (MeOD) is often a good choice for hydrochloride salts to ensure solubility.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the 13C probe.

  • Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

    • Spectral width: 0-220 ppm

    • Pulse angle: 30-45°

    • Relaxation delay (d1): 2-5 seconds

    • Number of scans: 1024 or higher, depending on sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum. If using MeOD, the solvent peak can be used as a secondary reference (49.0 ppm).

  • Integrate the peaks (note: integration in proton-decoupled 13C NMR is not always quantitative).

The general workflow for acquiring the C13 NMR spectrum is depicted below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Fig. 2: Workflow for C13 NMR spectroscopy.

Conclusion

The C13 NMR spectrum of Methyl 4-oxopiperidine-2-carboxylate HCl can be confidently predicted through a comparative analysis of its constituent functional groups and related molecular structures. The key distinguishing features will be the downfield shifts of the ketone and ester carbonyls, as well as the deshielding of the carbons alpha to the protonated nitrogen. This guide provides a solid framework for researchers to interpret experimental data and to understand the subtle yet significant electronic effects that govern C13 NMR chemical shifts in complex heterocyclic systems.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Comparative Reactivity Profile: Methyl vs. Ethyl 4-Oxopiperidine-2-Carboxylate

[1]

Executive Summary

In the synthesis of piperidine-based alkaloids and peptidomimetics, the choice between methyl 4-oxopiperidine-2-carboxylate (Me-4-OPC) and ethyl 4-oxopiperidine-2-carboxylate (Et-4-OPC) is often treated as trivial.[1] However, this decision significantly impacts reaction kinetics, downstream purification, and scaffold stability.[1]

  • Select the Methyl Ester (Me-4-OPC) when rapid hydrolysis is required under mild conditions or when conducting high-throughput library synthesis where atom economy and reaction speed are prioritized.[1]

  • Select the Ethyl Ester (Et-4-OPC) for process-scale synthesis requiring enhanced crystallinity, higher lipophilicity for extraction, or resistance to spontaneous hydrolysis during aqueous workups.[1]

Molecular Architecture & Reactivity Nodes

To understand the reactivity differences, we must analyze the steric and electronic environment of the scaffold.[2] The molecule possesses two electrophilic centers: the C2-Ester and the C4-Ketone .

Structural Analysis

The C2-position is an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1

GSubstrateN-PG-4-Oxopiperidine-2-CarboxylateC2_EsterC2-Ester Site(Primary Difference)Substrate->C2_EsterC4_KetoneC4-Ketone Site(Functionalization)Substrate->C4_KetoneMethylMethyl (Me)Es = 0.00Faster HydrolysisLower LipophilicityC2_Ester->Methyl Variant AEthylEthyl (Et)Es = -0.07Slower HydrolysisBetter CrystallinityC2_Ester->Ethyl Variant B

Figure 1: Reactivity nodes of the 4-oxopiperidine scaffold. The C2-ester is the site of differentiation between Methyl and Ethyl variants, influencing hydrolysis rates and physical properties.

Physical Organic Framework: Sterics vs. Electronics[1][2]

The reactivity difference between the methyl and ethyl esters is governed by the Taft Equation , which separates polar (


Steric Hindrance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1]
  • Methyl: Taft Steric Parameter

    
     (Reference standard).
    
  • Ethyl: Taft Steric Parameter ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Implication: The ethyl group introduces a small but measurable steric penalty. In the context of the 4-oxopiperidine ring, which adopts a chair conformation, the C2 substituent is often equatorial to minimize 1,3-diaxial strain. The additional methylene in the ethyl group increases the entropic barrier for the tetrahedral intermediate formation during hydrolysis.

Electronic Activation

Because the ester is at the C2 position (


-amino ester
  • Inductive Effect: The electronegative nitrogen (especially if carbamate-protected, e.g., N-Boc) pulls electron density through the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -bond framework, making the C2-carbonyl carbon more electrophilic than a standard aliphatic ester.
    
  • Result: Both esters hydrolyze faster than their glutarate or adipate analogs, but the Methyl ester is exceptionally sensitive to basic hydrolysis due to the synergistic effect of low steric bulk and inductive activation.

Comparative Reactivity Modules

Module A: Saponification (Hydrolysis)

This is the most critical differentiation point.

FeatureMethyl Ester (Me-4-OPC)Ethyl Ester (Et-4-OPC)
Reagent LiOH / MeOH / H₂OLiOH or NaOH / THF / H₂O
Temp 0°C to RTRT to 40°C
Time 30 - 60 mins2 - 4 hours
Risk Over-hydrolysis: High risk of epimerization at C2 if reaction is prolonged or too basic.[1]Stability: More robust. Lower risk of accidental hydrolysis during workup.
Observation Homogeneous rapid conversion.Often requires co-solvent (THF) due to lipophilicity.

Experimental Insight: In a comparative study of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2-fold faster3
Protocol 1: Controlled Hydrolysis of Me-4-OPC

Use this for the Methyl variant to prevent epimerization.[1]

  • Dissolve N-Boc-Me-4-OPC (1.0 eq) in THF:Water (4:1).[1]

  • Cool to 0°C .

  • Add LiOH·H₂O (1.1 eq) in one portion.

  • Monitor: TLC (50% EtOAc/Hex) every 15 mins.

  • Quench: At completion (~45 mins), acidify immediately with 1M KHSO₄ to pH 3. Do not use strong mineral acids (HCl) to preserve the N-Boc group.[1]

Module B: Ketone Functionalization (Reductive Amination)

Reactions at the C4-ketone (e.g., Reductive Amination, Wittig) are distal to the ester.[1] However, the ester choice dictates solvent compatibility .

  • Transesterification Risk: If performing reductive amination in Methanol (common for imine formation), the Ethyl ester is susceptible to base-catalyzed transesterification to the Methyl ester if alkoxides are generated (e.g., using NaBH₄).

  • Recommendation: If using Me-4-OPC, use MeOH. If using Et-4-OPC, use EtOH or non-nucleophilic solvents (DCE/DCM) with STAB (Sodium Triacetoxyborohydride) to maintain ester integrity.[1]

Module C: Crystallinity & Purification[1][4]
  • Ethyl Ester: Generally higher melting point and better crystallinity. This is advantageous for process chemistry where isolation via filtration is preferred over column chromatography.

  • Methyl Ester: Often isolated as an oil or low-melting solid, requiring silica gel chromatography for purification.[1]

Synthesis Context: The Oxidation Route

Unlike the 3-carboxylate isomer (often made via Dieckmann condensation), the 2-carboxylate is typically synthesized via the oxidation of 4-hydroxypipecolic acid derivatives [2].[1]

  • Precursor: N-Boc-4-hydroxy-L-proline (homologation) or reduction of 4-methoxypyridine derivatives.[1]

  • Oxidation Step: Swern or Dess-Martin Periodinane oxidation of the 4-hydroxy group yields the 4-oxo scaffold.[1]

  • Impact: The ester is usually installed before the oxidation. If you require the Ethyl ester, ensure your starting 4-hydroxy material is the ethyl ester to avoid difficult transesterification on the sensitive ketone product.

Decision Matrix

Use the following logic flow to select the appropriate ester for your campaign.

DecisionTreeStartStart: Select Ester for 4-Oxopiperidine-2-carboxylateScaleWhat is the reaction scale?Start->ScaleRapidNeed rapid hydrolysis (<1h)?Scale->RapidDiscovery (<1g)CrystalIs intermediate isolation viacrystallization required?Scale->CrystalProcess (>100g)DownstreamWhat is the next step?SolventWill you use EtOHin downstream steps?Downstream->SolventMethyl_RecChoose METHYL EsterRapid->DownstreamNoRapid->Methyl_RecYesEthyl_RecChoose ETHYL EsterCrystal->DownstreamNoCrystal->Ethyl_RecYesSolvent->Methyl_RecNo (Use MeOH)Solvent->Ethyl_RecYes (Avoid Transesterification)

Figure 2: Selection logic for Methyl vs. Ethyl variants based on scale and downstream chemistry.

References

  • Hay, R. W., & Banerjee, P. K. (1981).[3] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate.[1][3] Journal of Inorganic Biochemistry, 14(2), 147–154.[3] Link

  • Rutjes, F. P. J. T., et al. (1999). Synthesis of Enantiopure Functionalized Pipecolic Acids via Amino Acid Derived N-Acyliminium Ions.[1][4] Chemistry – A European Journal, 5(5), 1445-1454.[1] Link[1]

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York.
  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine. Link[1]

Definitive Structural Validation of Piperidine Derivatives: A Comparative Guide to SC-XRD, NMR, and MicroED

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in blockbuster drugs ranging from fentanyl to paroxetine. However, its structural validation presents a unique paradox: while the scaffold is synthetically accessible, its conformational flexibility (chair-boat inversions) and frequent presence as an oil in free-base form make definitive stereochemical assignment via NMR challenging.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and the emerging Microcrystal Electron Diffraction (MicroED) . While NMR remains the workhorse for solution-state dynamics, this guide argues that SC-XRD (and increasingly MicroED) is the requisite "Gold Standard" for absolute configuration, particularly when establishing intellectual property claims or regulatory filings for chiral piperidine derivatives.

The Pharmacophore Challenge: Conformational Fluidity

The piperidine ring exists in a dynamic equilibrium. In solution (NMR), rapid interconversion between chair conformers can average out coupling constants (


-values) and Nuclear Overhauser Effect (NOE) signals, leading to ambiguous stereochemical assignments.
  • The Risk: Misassigning an axial vs. equatorial substituent can result in a drug candidate with 100x lower potency or unexpected toxicity.

  • The Solution: Locking the conformation in the solid state via crystallization allows for the precise measurement of torsion angles and absolute configuration (R/S) using anomalous scattering.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary validation methods for piperidine derivatives.

FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D/NOESY) MicroED (Emerging)
Primary Output Absolute 3D Structure (x,y,z)Connectivity & Relative StereochemAbsolute 3D Structure (Coulombic potential)
Sample State Single Crystal (>10 µm)Solution (CDCl₃, DMSO-d₆)Nanocrystal / Powder (<1 µm)
Stereo Certainty Definitive (via Flack Parameter)Inferential (via Karplus/NOE)Definitive (ab initio)
Piperidine Specifics Freezes specific conformer (chair)Averages conformers (broad signals)Freezes conformer; handles powders
Throughput Low (days to weeks for crystals)High (minutes)Medium (requires Cryo-TEM access)
Sample Req. ~5-10 mg (for screening)~2-5 mg< 0.1 mg
Decision Matrix: When to Use Which Method

The following logic flow illustrates the decision-making process for a structural biologist encountering a new piperidine analog.

decision_matrix Start New Piperidine Derivative Synthesized StateCheck Physical State? Start->StateCheck Oil Oil / Gum StateCheck->Oil Viscous Solid Solid / Powder StateCheck->Solid Crystalline/Amorphous SaltScreen Salt Formation Screen (HCl, HBr, Picrate) Oil->SaltScreen Essential Step CrystalCheck Single Crystals >10µm? Solid->CrystalCheck SaltScreen->CrystalCheck NMR Run 2D NMR (NOESY/HSQC) (Inferential Data) CrystalCheck->NMR No (Amorphous) SCXRD SC-XRD Analysis (Definitive Absolute Config) CrystalCheck->SCXRD Yes MicroED MicroED (Cryo-TEM) (Powder Diffraction) CrystalCheck->MicroED No (Microcrystalline) MicroED->SCXRD Validation (Optional)

Figure 1: Strategic decision workflow for structural validation. Note that oils require salt formation to access crystallographic methods.

Deep Dive: SC-XRD Methodology for Piperidines

The primary failure mode in validating piperidines is the inability to grow suitable crystals. As secondary amines, many piperidines are oils at room temperature. The following protocol addresses this "crystallization bottleneck" using a self-validating salt selection strategy.

Protocol: The "Heavy Atom" Salt Strategy

Objective: Transform an oily piperidine free base into a crystalline solid suitable for X-ray diffraction, while simultaneously introducing a heavy atom to facilitate absolute configuration determination.

Why this works:

  • Lattice Energy: Ionic interactions (Salt) > Van der Waals (Oil).

  • Anomalous Scattering: To determine absolute configuration (R vs S enantiomers), we calculate the Flack Parameter . This requires significant anomalous scattering. Carbon, Nitrogen, and Hydrogen are poor scatterers. Bromide or Iodide counterions provide the necessary anomalous signal to drive the Flack parameter to 0.0 (correct structure) or 1.0 (inverted).

Step-by-Step Workflow

1. Salt Screening (Micro-scale)

  • Dissolve 10 mg of piperidine derivative in 0.5 mL THF or Ethanol.

  • Prepare 1M solutions of acids: HCl, HBr (Preferred), HI, and Picric acid.

  • Critical Step: Add acid dropwise. If precipitate forms immediately, the salt is likely amorphous. Add drops of Methanol until clear, then allow slow evaporation.

2. Vapor Diffusion (The "Hanging Drop" for Small Molecules)

  • Inner Vial: Place 10 mg of the salt in 0.5 mL of a "Good Solvent" (e.g., Methanol).

  • Outer Vial: Place 2 mL of a "Bad Solvent" (e.g., Diethyl Ether or Hexane) in a larger jar.

  • Process: Seal the outer jar. The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly lowering solubility and promoting ordered crystal growth.

3. Data Collection & Refinement

  • Mount crystal at 100 K (Cryo-cooling reduces thermal vibration of the flexible piperidine ring).

  • Collect high-redundancy data (Friedel pairs) to resolve the anomalous signal.

  • Validation Check: Check the Flack Parameter (

    
    ).[1][2][3]
    
    • 
       (u < 0.04): Correct Absolute Configuration.
      
    • 
      : Inverted structure (Flip the model).
      
    • 
      : Racemic twin or wrong space group.
      

salt_workflow Input Oily Piperidine Free Base Acid Add HBr/HI (Heavy Atom Source) Input->Acid Protonation Salt Piperidinium Salt Acid->Salt Tech Vapor Diffusion (MeOH / Et2O) Salt->Tech Crystallization Xray Data Collection (Mo or Cu Source) Tech->Xray Single Crystal Result Flack Parameter Calculation Xray->Result Refinement

Figure 2: The "Heavy Atom" workflow designed to ensure successful absolute configuration determination.

Emerging Technology: MicroED

For researchers struggling with the crystallization step described above, MicroED is the modern alternative.

  • The Science: Uses electrons instead of X-rays.[4][5] Electrons interact much more strongly with matter, allowing diffraction from crystals 1,000,000x smaller (nanocrystals) than those required for X-rays.[6][7]

  • Application: If your piperidine salt forms a fine powder instead of nice blocks, do not discard it. That powder is likely perfect for MicroED.

  • Data: MicroED data can often yield resolution < 1.0 Å, comparable to SC-XRD, allowing for direct visualization of hydrogen atoms (crucial for defining the protonation state of the piperidine nitrogen).

References

  • BenchChem. (2025).[8] Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Retrieved from 8

  • Thermo Fisher Scientific. (2018). A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution. Retrieved from 4

  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from 7

  • Flack, H. D. (1983).[3] Flack parameter - Wikipedia. Retrieved from 1

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Retrieved from 5

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxopiperidine-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-oxopiperidine-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.